6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150955. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-5-4-6-2-1-3-7(6)9-8/h4-5H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXRRIYKTZNCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001008194 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001008194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88499-85-8 | |
| Record name | 88499-85-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001008194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the Cyclopenta[b]pyridine Scaffold
An In-Depth Technical Guide to the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol
The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a privileged heterocyclic scaffold that serves as a crucial building block in medicinal chemistry and materials science. Its rigid, bicyclic structure is a key feature in various biologically active molecules. Notably, derivatives of this scaffold are investigated as P2Y12 receptor antagonists, a critical class of antiplatelet agents used in the treatment of cardiovascular diseases. Furthermore, specific intermediates, such as 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, are pivotal in the synthesis of fourth-generation cephalosporin antibiotics like cefpirome[1].
This guide presents a robust and efficient two-stage synthetic pathway to this compound, a versatile intermediate for further functionalization. The target molecule exists in a tautomeric equilibrium with its keto form, 6,7-Dihydro-5H-cyclopenta[b]pyridin-2(1H)-one. This tautomerism is a characteristic feature of 2-hydroxypyridines and is crucial to their reactivity[2].
The presented synthesis is designed for reproducibility and scalability, beginning from commercially available starting materials and proceeding through a stable, isolable chloro-intermediate.
Overall Synthetic Strategy
The most logical and field-proven approach to this compound involves a two-stage process. First, the core heterocyclic ring system is constructed with a chlorine atom at the 2-position, which acts as an effective leaving group. Second, this chloro group is displaced via hydrolysis under optimized conditions to yield the desired 2-ol final product.
-
Stage 1: Vilsmeier-Haack Cyclization to synthesize the key intermediate, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine .
-
Stage 2: Alkaline Hydrolysis to convert the chloro-intermediate into the target molecule, This compound .
The following diagram outlines this strategic workflow.
Caption: High-level workflow for the synthesis of this compound.
Stage 1: Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
This stage employs a multi-step sequence involving nucleophilic addition, acetylation, and a Vilsmeier-Haack cyclization to construct the chlorinated heterocyclic core from simple acyclic precursors[1].
Mechanistic Rationale
-
Enamine Formation & Acetylation: Cyclopentanone reacts with benzylamine to form an enamine. This enamine is then acetylated with acetic anhydride to produce N-benzyl-N-cyclopentenylacetamide. The enamine serves as a key nucleophile, and the acetyl group is installed to facilitate the subsequent cyclization.
-
Vilsmeier-Haack Reaction: The acetylated intermediate is treated with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like DMF. This reagent acts as an electrophile, attacking the enamine to initiate cyclization. The subsequent workup and dehydration lead to the formation of the aromatic pyridine ring, with a chlorine atom incorporated at the 2-position from the POCl₃. This is a classic and powerful method for synthesizing chloro-substituted aromatic rings.
Experimental Protocol: Stage 1
The following protocol is based on the synthetic strategy reported for this key antibiotic intermediate[1].
-
Step 1.1: Formation of N-cyclopentylidene(phenyl)methanamine:
-
In a round-bottom flask equipped with a reflux condenser, charge cyclopentanone (1.02 molar equivalents) and benzylamine (1.0 molar equivalent).
-
Heat the mixture to reflux at approximately 117-121°C for 40 minutes.
-
Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
Cool the reaction and remove any excess reactants under reduced pressure. The product is typically used in the next step without further purification.
-
-
Step 1.2: Formation of N-benzyl-N-cyclopentenylacetamide:
-
Cool the crude product from the previous step to 0-5°C in an ice bath.
-
Slowly add acetic anhydride (1.1 molar equivalents) to the reaction mixture while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to 20-25°C and stir for 14 hours.
-
Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
-
Step 1.3: Cyclization and Chlorination:
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to an appropriate solvent (e.g., DMF) at 0-5°C.
-
Add the crude N-benzyl-N-cyclopentenylacetamide to the Vilsmeier reagent, maintaining the temperature between 0-5°C.
-
After the addition, heat the mixture to reflux and maintain for 15 hours.
-
Cool the reaction mixture and carefully hydrolyze by pouring it onto crushed ice.
-
Adjust the pH to ~8-9 with a suitable base (e.g., NaOH solution) while keeping the temperature between 40-45°C.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to yield 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine . The reported overall yield for this three-step sequence is approximately 45.9%[1].
-
Stage 2: Synthesis of this compound
The conversion of the 2-chloro intermediate to the final 2-ol product is achieved via an alkaline hydrolysis. Standard hydrolysis of 2-chloropyridines can be sluggish; however, the use of a tertiary alcohol as a co-solvent has been shown to dramatically increase reaction rate and yield[3].
Causality Behind Experimental Choices
-
Aqueous Alkali (KOH): Potassium hydroxide serves as the nucleophile (as the hydroxide ion, OH⁻) to displace the chloride at the 2-position of the pyridine ring. A stoichiometric excess is used to drive the reaction to completion.
-
Tertiary Alcohol (tert-Butanol): The presence of a tertiary alcohol is critical. While the exact mechanism is not fully elucidated, it is proposed that the alcohol acts as a phase-transfer catalyst or alters the solvent polarity to facilitate the reaction between the aqueous hydroxide and the organic substrate. In the absence of the tertiary alcohol, the reaction between 2-chloropyridine and concentrated KOH at reflux does not proceed efficiently[3]. tert-Butanol is an excellent choice as it is miscible with water and a good solvent for the organic starting material.
-
Reflux Conditions: The reaction is performed at an elevated temperature (reflux) to provide the necessary activation energy for the nucleophilic aromatic substitution, which is typically more demanding than Sₙ2 reactions on aliphatic carbons.
Experimental Protocol: Stage 2
This protocol is adapted from a patented procedure for the hydrolysis of 2-chloropyridine[3].
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 molar equivalent).
-
Add tert-butanol and an aqueous solution of concentrated potassium hydroxide (1.5 to 3.0 molar equivalents). The recommended solvent ratio is 0.5 to 5 parts tert-butanol to 1 part aqueous KOH solution by volume.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux with vigorous stirring. The temperature will depend on the boiling point of the specific solvent mixture but is typically in the range of 80-120°C.
-
Monitor the reaction progress using TLC by observing the disappearance of the starting material.
-
-
Workup and Isolation:
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Carefully neutralize the excess base by adding concentrated hydrochloric acid until the pH is approximately 7. The product may precipitate at this stage.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to yield pure This compound .
-
Data Summary
| Stage | Key Reactants | Key Reagents/Catalysts | Conditions | Reported Yield |
| 1 | Cyclopentanone, Benzylamine | Acetic Anhydride, POCl₃/DMF | Reflux, 0-121°C | ~46% (overall)[1] |
| 2 | 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | KOH (aq), tert-Butanol | Reflux (80-120°C) | High (expected)[3] |
Conclusion
This guide details a comprehensive and scientifically grounded two-stage synthesis for this compound. By first constructing a versatile 2-chloro substituted intermediate via a Vilsmeier-Haack reaction, followed by an efficient, phase-transfer-assisted alkaline hydrolysis, the target compound can be obtained in good yield from readily available starting materials. The protocols provided are based on established and citable chemical literature, ensuring a high degree of reliability for researchers in organic synthesis and drug development.
References
An In-depth Technical Guide to the Characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol
Foreword: The Strategic Value of the Cyclopenta[b]pyridine Scaffold
The fusion of a cyclopentane ring with a pyridine core creates the 6,7-dihydro-5H-cyclopenta[b]pyridine system, a heterocyclic scaffold of significant interest in medicinal chemistry. This bicyclic structure offers a rigid, three-dimensional framework that is advantageous for developing targeted therapeutics. Its utility as a building block is notable in the synthesis of bioactive molecules, including kinase inhibitors and antiviral agents.[1] The specific analogue, 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol, introduces a hydroxyl group, a critical functional handle for further chemical modification and a potential hydrogen bond donor for molecular recognition at biological targets. This guide provides a comprehensive technical overview of its structural characterization, leveraging established analytical techniques and predictive methodologies based on analogous structures.
Physicochemical and Structural Properties
A foundational understanding of a molecule's physicochemical properties is paramount for its application in synthesis and drug design. The properties of this compound are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₉NO | - |
| Molecular Weight | 135.16 g/mol | - |
| Predicted pKa | 13.30 ± 0.20 | Predicted |
| Predicted Density | 1.243 ± 0.06 g/cm³ | Predicted |
| Predicted Boiling Point | 291.2 ± 25.0 °C | Predicted |
| Appearance | White to off-white solid (predicted) | [1] |
| Solubility | Soluble in ethanol, DMSO; slightly soluble in water (predicted) | [1] |
Note: Some physical properties are predicted based on computational models for the closely related 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol and general characteristics of similar heterocyclic compounds.[2]
Synthetic Strategy and Protocol
The synthesis of this compound is not explicitly detailed in the provided literature. However, a logical and efficient synthetic route can be devised based on established methodologies for analogous compounds, particularly the oxidation of 2,3-cyclopentenopyridine.[3][4] A plausible approach involves the synthesis of the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-2-one, followed by a selective reduction of the keto group.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-stage process:
-
Oxidation: Catalytic oxidation of the precursor 2,3-cyclopentenopyridine to yield the intermediate ketone.
-
Reduction: Selective reduction of the ketone to the desired secondary alcohol.
Caption: Proposed two-stage synthesis of the target compound.
Experimental Protocol (Predictive)
Stage 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
This protocol is adapted from a manganese-catalyzed oxidation method.[3][4]
-
To a round-bottom flask, add 2,3-cyclopentenopyridine (1 equiv.), Mn(OTf)₂ (0.005 equiv.), and water.
-
Stir the mixture at room temperature to ensure homogeneity.
-
Slowly add tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 5 equiv.) to the reaction mixture.
-
Continue stirring at 25°C for 24-72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.
Stage 2: Reduction to this compound
This is a standard procedure for ketone reduction.
-
Dissolve the ketone intermediate (1 equiv.) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, this compound.
Spectroscopic Characterization
The definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data based on its structure and data from analogous compounds.[3][5][6]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating hydroxyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-aromatic (pyridine ring) | 7.0 - 8.2 | m | 3H |
| H-carbinol (CH-OH) | 4.8 - 5.2 | t or m | 1H |
| H-aliphatic (cyclopentane ring) | 2.0 - 3.1 | m | 4H |
| OH | 4.5 - 5.5 (broad) | s | 1H |
Rationale: The aromatic protons on the pyridine ring will appear in the downfield region. The carbinol proton (adjacent to the hydroxyl group) will be shifted downfield due to the electronegative oxygen. The aliphatic protons of the cyclopentane ring will be in the upfield region, likely exhibiting complex splitting due to coupling with each other. The hydroxyl proton signal is typically broad and its chemical shift can vary with concentration and solvent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-aromatic (pyridine ring) | 120 - 155 |
| C-carbinol (C-OH) | 65 - 75 |
| C-aliphatic (cyclopentane ring) | 20 - 40 |
Rationale: The carbons of the pyridine ring will be in the aromatic region. The carbon atom attached to the hydroxyl group will be significantly deshielded and appear in the 65-75 ppm range. The remaining aliphatic carbons of the cyclopentane ring will be found in the upfield region. Data from similar structures show aliphatic carbons in the 20-38 ppm range.[3]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3200 - 3600 (broad) | O-H stretch (hydroxyl group) |
| 3000 - 3100 | C-H stretch (aromatic) |
| 2850 - 3000 | C-H stretch (aliphatic) |
| 1580 - 1610 | C=C and C=N stretch (pyridine ring) |
| 1050 - 1150 | C-O stretch (secondary alcohol) |
Rationale: A strong, broad absorption in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl group. The presence of both aromatic and aliphatic C-H stretches will be observed just above and below 3000 cm⁻¹, respectively. The characteristic ring stretching vibrations of the pyridine moiety will appear in the 1580-1610 cm⁻¹ region.[5][6]
Mass Spectrometry (MS) (Predicted)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The expected molecular ion peak will be at m/z = 135.
-
Key Fragmentation Patterns:
-
Loss of H₂O (m/z = 117): A common fragmentation for alcohols.
-
Loss of C₂H₄ (ethylene) from the cyclopentane ring.
-
Cleavage of the cyclopentane ring can lead to various smaller fragments.
-
Chemical Reactivity and Applications
The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the pyridine ring.
-
Reactions of the Hydroxyl Group: The hydroxyl group can undergo standard transformations such as:
-
Etherification: Reaction with alkyl halides in the presence of a base to form ethers.
-
Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.
-
-
Reactions of the Pyridine Ring:
-
N-alkylation: The lone pair of electrons on the nitrogen atom can be alkylated.
-
Electrophilic Aromatic Substitution: The pyridine ring can undergo substitution reactions, although it is generally less reactive than benzene.
-
Caption: Representative esterification reaction.
The rigid, nitrogen-containing scaffold of this molecule makes it a valuable starting material for the synthesis of novel compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.[1]
Conclusion
This compound is a heterocyclic compound with significant potential as a synthetic intermediate. Its characterization relies on a synergistic application of NMR and IR spectroscopy, and mass spectrometry. This guide provides a predictive but robust framework for its identification and analysis, empowering researchers to confidently utilize this valuable molecular building block in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. 5H-CYCLOPENTA[B]PYRIDIN-7-OL, 6,7-DIHYDRO- CAS#: 41598-71-4 [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol
Abstract
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a privileged heterocyclic structure, serving as a foundational building block in the synthesis of a wide array of bioactive molecules.[1] Its rigid, bicyclic framework is of significant interest to researchers in medicinal chemistry and materials science. This guide focuses on a specific, yet sparsely documented derivative, This compound (CAS 88499-85-8) . Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document adopts an expert-driven approach. We will elucidate the core chemical properties of this compound by synthesizing data from its elemental structure, its key synthetic precursors, and more extensively studied functionalized analogues. This guide provides a comprehensive overview of its structural identification, predicted spectroscopic signatures, logical synthetic pathways, and potential applications, offering a robust resource for professionals in drug discovery and chemical research.
The 6,7-Dihydro-5H-cyclopenta[b]pyridine Core: A Structural Overview
The foundational scaffold is a bicyclic heterocycle where a cyclopentane ring is fused to a pyridine ring.[1] This fusion imparts significant structural rigidity, a desirable trait in drug design for optimizing molecular interactions with biological targets.[1] The numbering convention for this system is critical for the unambiguous identification of substituted derivatives.
Caption: Core structure and IUPAC numbering of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold.
Physicochemical and Spectroscopic Profile
Core Compound Identification
The fundamental identifiers for the target compound are summarized below.
| Property | Value | Source |
| CAS Number | 88499-85-8 | [2][3] |
| Molecular Formula | C₈H₉NO | [3] |
| Molecular Weight | 135.16 g/mol | [3] |
| Appearance | Predicted: White to off-white solid | Inferred from[1] |
| Solubility | Predicted: Soluble in DMSO, ethanol; slightly soluble in water | Inferred from[1] |
Predicted Spectroscopic Signatures
The structural characterization of novel derivatives relies heavily on NMR and IR spectroscopy. Based on published data for carbonitrile-substituted analogues, we can anticipate the key spectral features for the 2-ol derivative.[4][5][6]
-
¹H NMR: The spectrum is expected to be defined by signals from the aliphatic cyclopentane ring and the aromatic pyridine ring. The protons on the cyclopentane ring (C5-H₂, C6-H₂, C7-H₂) will likely appear as multiplets in the upfield region (δ 2.0-3.5 ppm). The aromatic protons on the pyridine ring will be downfield, with their splitting patterns and chemical shifts influenced by the position-2 hydroxyl group.
-
¹³C NMR: The aliphatic carbons of the cyclopentane ring are expected in the δ 20-40 ppm range.[6][7] The aromatic carbons will appear significantly downfield, with the carbon bearing the hydroxyl group (C2) showing a characteristic shift.
-
IR Spectroscopy: Key absorption bands would include a broad peak around 3200-3400 cm⁻¹ for the O-H stretch, aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, and C=C/C=N stretching vibrations in the 1500-1600 cm⁻¹ region.[4][6]
| Data Type | Predicted Feature | Expected Chemical Shift / Wavenumber | Rationale / Comparative Compound |
| ¹H NMR | Cyclopentane Protons (CH₂) | ~ δ 2.1-3.3 ppm (multiplets) | Based on shifts observed for the ketone and carbonitrile analogues.[6][7] |
| ¹³C NMR | Aliphatic Carbons (CH₂) | ~ δ 20-38 ppm | Consistent with values for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[7] |
| IR | Hydroxyl Stretch (O-H) | ~ 3200-3400 cm⁻¹ (broad) | Characteristic of phenolic hydroxyl groups. |
| IR | Nitrile Stretch (C≡N) | Not Applicable (Present in reference compounds at ~2200-2220 cm⁻¹) | This peak's absence helps confirm the structure is not a carbonitrile derivative.[4][5] |
| MS | Molecular Ion [M+H]⁺ | m/z 136.07 | Calculated for C₈H₁₀NO⁺. |
Synthetic Strategies and Mechanistic Insights
The synthesis of this compound is not explicitly detailed in the available literature. However, a logical approach involves the synthesis of a key intermediate, the corresponding ketone, followed by strategic functionalization of the pyridine ring.
Synthesis of the Key Precursor: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
A robust and efficient method for synthesizing the ketone analogue involves the direct oxidation of the methylene (CH₂) group adjacent to the pyridine ring in 2,3-cyclopentenopyridine.[7][8] This reaction demonstrates high yield and excellent chemoselectivity.
Causality Behind Experimental Choice: The selection of a manganese (Mn(OTf)₂) catalyst with an oxidant like tert-Butyl hydroperoxide (t-BuOOH) is strategic.[8] This system is effective for oxidizing C-H bonds at positions "activated" by an adjacent aromatic ring (a benzylic-like position), selectively converting the C5 methylene group to a carbonyl without over-oxidizing the molecule.[8] Performing the reaction in water aligns with green chemistry principles.[8]
Caption: Experimental workflow for the synthesis of the ketone precursor.[7][8]
Experimental Protocol: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one [7]
-
Reaction Setup: In an oven-dried flask under air, combine 2,3-cyclopentenopyridine (1a), Mn(OTf)₂ (catalyst), and water (solvent).
-
Initiation: Add t-BuOOH (oxidant, 65% in H₂O) to the stirring mixture at 25 °C.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction. Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue via flash column chromatography (Ethyl acetate/Petroleum ether gradient) to yield the final product.
Proposed Synthesis of this compound
With no direct published synthesis, a plausible route can be proposed based on established pyridine chemistry. A common method to introduce a hydroxyl group at the 2-position of a pyridine ring is through the formation of a pyridine N-oxide, followed by rearrangement.
-
N-Oxidation: The nitrogen on the pyridine ring of a suitable precursor (e.g., 6,7-dihydro-5H-cyclopenta[b]pyridine) would first be oxidized using an agent like meta-chloroperoxybenzoic acid (m-CPBA).
-
Rearrangement: The resulting N-oxide can then be treated with acetic anhydride, which typically leads to an acetate ester at the 2-position via an electrophilic rearrangement mechanism.
-
Hydrolysis: Finally, hydrolysis of the acetate ester under basic or acidic conditions would yield the target this compound.
This proposed pathway is a standard, high-value strategy for functionalizing pyridine rings and represents a logical starting point for any research campaign targeting this molecule.
Reactivity, Derivatization, and Applications
The utility of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is demonstrated by its successful derivatization into compounds with potent biological or material properties.
Derivatization via Cyclocondensation
A powerful method for elaborating the core structure involves a cyclocondensation reaction. For example, reacting 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide catalyst yields highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile compounds.[4][5]
Mechanistic Insight: This reaction proceeds via an initial Michael addition of the dinitrile anion to the diarylidenecyclopentanone, followed by an intramolecular cyclization and subsequent aromatization (via loss of H₂) to form the stable pyridinone ring system. The use of sodium alkoxide serves as both the base to generate the nucleophile and as a catalyst for the cyclization.[5]
Caption: Logical workflow for the synthesis of functionalized derivatives via cyclocondensation.[4][5]
Potential Applications
-
Pharmaceutical Intermediates: The parent scaffold is a key precursor for synthesizing bioactive molecules, including potential kinase inhibitors and antiviral agents.[1] The introduction of a hydroxyl group at the 2-position provides a handle for further functionalization or for direct interaction (e.g., hydrogen bonding) with protein targets.
-
Corrosion Inhibitors: Heavily substituted derivatives of this scaffold have demonstrated exceptional efficacy as corrosion inhibitors for carbon steel in acidic media.[4][5] These molecules function by adsorbing onto the steel surface, forming a protective film that retards corrosive attack.[5]
Safety and Handling
No specific safety data for this compound is published. However, based on the GHS classifications for the closely related ketone and diol analogues, the following hazards should be assumed until proven otherwise[9][10]:
-
Eye Damage/Irritation: Causes serious eye irritation.[9][10]
-
Specific Target Organ Toxicity: May cause respiratory irritation.[9][10]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry, and dark place under an inert atmosphere.
Conclusion
This compound is a molecule of high potential interest, stemming from a structurally rigid and synthetically versatile scaffold. While direct experimental characterization remains to be published, this guide has provided a comprehensive technical overview by leveraging data from its key precursors and functionalized analogues. We have outlined its core physicochemical properties, predicted its spectroscopic fingerprint, detailed a robust synthesis for its ketone precursor, proposed a logical pathway for its own synthesis, and discussed its potential applications in drug discovery and materials science. This synthesized knowledge provides a solid foundation for researchers and drug development professionals seeking to explore the chemistry and utility of this promising compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 88499-85-8 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol | C8H9NO2 | CID 54683785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6,7-Dihydro-5H-1-pyridin-5-one | C8H7NO | CID 1512521 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol, a heterocyclic compound featuring a fused pyridine and cyclopentane ring system, represents a valuable scaffold in medicinal chemistry and materials science. Its structural rigidity and potential for functionalization make it an attractive starting point for the design of novel therapeutic agents and functional materials. This guide provides an in-depth analysis of the spectroscopic characteristics of this molecule. Due to the limited availability of public experimental data for this specific compound, this guide leverages data from structurally related analogs and predictive methodologies to offer a comprehensive technical overview. The protocols and interpretive logic detailed herein are designed to serve as a robust framework for researchers working with this and similar molecular architectures.
Molecular Structure and Key Features
This compound (CAS: 88499-85-8) possesses a bicyclic structure where a cyclopentane ring is fused to a pyridine ring. The hydroxyl group at the 2-position of the pyridine ring is a key feature, influencing the molecule's electronic properties and potential for hydrogen bonding. The aliphatic cyclopentane portion of the molecule imparts conformational constraints.
Caption: Chemical structure of this compound.
Spectroscopic Data (Predicted and Inferred)
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the cyclopentane ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.5 - 6.7 | d | ~8.0 |
| H-4 | 7.2 - 7.4 | d | ~8.0 |
| H-5 | 2.8 - 3.0 | t | ~7.5 |
| H-6 | 2.0 - 2.2 | quint | ~7.5 |
| H-7 | 2.7 - 2.9 | t | ~7.5 |
| OH | 9.0 - 11.0 | br s | - |
-
Aromatic Protons (H-3, H-4): The electron-donating hydroxyl group at C-2 will shield the ortho (H-3) and para (H-4) protons, causing them to appear at a lower chemical shift compared to unsubstituted pyridine.
-
Aliphatic Protons (H-5, H-6, H-7): The protons on the cyclopentane ring will exhibit characteristic triplet and quintet splitting patterns due to coupling with their neighbors.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is expected to be broad and can vary significantly with solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 160 |
| C-3 | 110 - 115 |
| C-4 | 135 - 140 |
| C-4a | 145 - 150 |
| C-5 | 30 - 35 |
| C-6 | 20 - 25 |
| C-7 | 28 - 33 |
| C-7a | 150 - 155 |
-
Aromatic Carbons: The carbon bearing the hydroxyl group (C-2) will be significantly deshielded. The other aromatic carbons will appear in the typical range for substituted pyridines.
-
Aliphatic Carbons: The carbons of the cyclopentane ring will be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and aromatic functionalities.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C and C=N stretch (aromatic) | 1550 - 1650 | Strong |
| C-O stretch (hydroxyl) | 1200 - 1300 | Strong |
Mass Spectrometry
The electron ionization (EI) mass spectrum should show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 135.17
-
Key Fragmentation: Loss of CO, and fragmentation of the cyclopentane ring are expected to be major fragmentation pathways.
Experimental Protocols
The following are standard protocols for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is ionized using electron ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured to generate the mass spectrum.
Conclusion
This technical guide provides a detailed overview of the expected spectroscopic properties of this compound. While based on predictive methods and analysis of related compounds, the information presented serves as a valuable resource for the identification, characterization, and quality control of this important heterocyclic scaffold. Researchers are encouraged to use these protocols and interpretations as a starting point for their experimental work.
References
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol represents a novel chemical entity with an undisclosed mechanism of action and therapeutic potential. The absence of published biological data necessitates a structured and multi-faceted research approach to systematically uncover its molecular targets and downstream physiological effects. This guide provides a comprehensive framework for the elucidation of its mechanism of action, designed for drug discovery and development professionals. We will detail a phased experimental strategy, beginning with broad, hypothesis-generating screens, progressing to definitive target identification and validation, and culminating in a deep mechanistic understanding at the molecular and cellular levels. The protocols and strategic insights herein are grounded in established principles of chemical biology and pharmacology, providing a robust roadmap for characterizing this and other novel small molecules.
Introduction: The Challenge of a Novel Chemical Entity
The journey of a novel small molecule from initial synthesis to a potential therapeutic is fraught with scientific challenges. A critical and often formidable obstacle is the determination of its mechanism of action (MoA). A well-defined MoA is fundamental to understanding a compound's efficacy, predicting potential off-target effects, and guiding medicinal chemistry efforts for optimization.[1]
Currently, the public domain lacks substantive biological or pharmacological data for this compound. While its synthesis and that of related analogs are documented, its interaction with biological systems remains a "black box."[2][3] This guide, therefore, serves as a strategic and technical manual for a hypothetical research program aimed at systematically de-orphaning this compound. Our approach is rooted in a philosophy of iterative, data-driven inquiry, integrating diverse experimental techniques to build a cohesive and validated model of its biological function.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a compound is a prerequisite for any biological investigation.
| Property | Value | Source |
| Molecular Formula | C8H9NO2 | PubChem |
| Molecular Weight | 151.16 g/mol | PubChem[4] |
| IUPAC Name | 4-hydroxy-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one | PubChem[4] |
| CAS Number | 55618-81-0 | PubChem[4] |
The structure, featuring a fused cyclopentane and pyridine ring system, is a common scaffold in medicinal chemistry. A structurally related compound, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, has been investigated as an allosteric modulator of the M4 muscarinic acetylcholine receptor, suggesting that neurological targets could be a potential area of investigation.[5]
Phase 1: Hypothesis-Generating Studies
The initial phase of investigation is designed to cast a wide net, generating preliminary data to guide more focused subsequent experiments. This involves parallel target-based and phenotypic screening approaches.
High-Throughput Target-Based Screening
To rapidly assess the compound's potential interactions across major druggable target classes, a broad screening panel is essential. This provides an unbiased initial survey of its pharmacological profile.
Experimental Protocol: Broad Target Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions for dose-response testing.
-
Assay Execution: Submit the compound for screening against a commercial panel of assays (e.g., Eurofins SafetyScreen, CEREP panel). Recommended panels include:
-
GPCRs: A diverse panel of receptor binding and functional assays.
-
Kinases: A comprehensive panel of kinase activity assays.
-
Ion Channels: A panel of assays measuring ion flux or channel binding.
-
Nuclear Receptors: A panel of ligand-binding or reporter gene assays.
-
-
Data Analysis: Analyze the percentage of inhibition or activation at a single high concentration (e.g., 10 µM). For any "hits" (typically >50% inhibition/activation), perform dose-response assays to determine potency (IC50 or EC50).
Phenotypic Screening
Phenotypic screening offers a complementary, target-agnostic approach by identifying changes in cellular behavior or morphology upon compound treatment.[6]
Experimental Protocol: Multi-parametric Phenotypic Screening
-
Cell Line Selection: Choose a diverse panel of human cell lines to represent various tissue types and disease states (e.g., A549 lung carcinoma, MCF7 breast carcinoma, SH-SY5Y neuroblastoma, HepG2 hepatocarcinoma).
-
Compound Treatment: Plate cells in 96- or 384-well plates and treat with a concentration range of the compound for 24, 48, and 72 hours.
-
High-Content Imaging: Utilize a high-content imaging system to analyze multiple cellular parameters simultaneously. Stain cells with a cocktail of fluorescent dyes to visualize:
-
Nuclei (Hoechst): For cell count and nuclear morphology.
-
Mitochondria (MitoTracker Red): For mitochondrial membrane potential and morphology.
-
Actin Cytoskeleton (Phalloidin-Alexa Fluor 488): For cell shape and cytoskeletal integrity.
-
Cell Viability (Calcein AM/Ethidium Homodimer-1): To assess cell health.
-
-
Data Analysis: Quantify changes in these parameters across the different cell lines and compound concentrations to identify a "phenotypic fingerprint."
Phase 2: Target Identification and Validation
Positive results from either screening approach will necessitate the identification of the specific molecular target(s) responsible for the observed activity.
Affinity-Based Target Identification
This direct biochemical approach aims to isolate and identify proteins that physically interact with the compound.[7][8]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm and a biotin tag. It is crucial to test this modified compound to ensure it retains the biological activity of the parent molecule.
-
Preparation of Cell Lysate: Grow a responsive cell line (identified in phenotypic screening) in large quantities. Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Affinity Pulldown:
-
Incubate the biotinylated compound with the cell lysate.
-
Add streptavidin-coated magnetic beads to capture the biotinylated compound and any bound proteins.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands and digest with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the peptide fragmentation data against a protein database.
-
-
Validation: Putative targets should be validated by orthogonal methods, such as Western blotting of the eluate or by performing a pulldown with a non-biotinylated competitor compound.
Phase 3: Mechanistic Characterization
Once a primary target is identified and validated, the next phase is to characterize the interaction in detail and elucidate its impact on cellular signaling.
Biophysical Characterization of Target Engagement
Biophysical assays are crucial for quantifying the binding affinity and kinetics of the compound-target interaction.[9] Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.
-
Compound Injection: Flow solutions of this compound at various concentrations over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the surface as the compound binds to and dissociates from the immobilized protein. This generates sensorgrams showing the association and dissociation phases.
-
Kinetic Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
| Parameter | Description |
| ka (on-rate) | The rate at which the compound binds to the target. |
| kd (off-rate) | The rate at which the compound dissociates from the target. |
| KD (dissociation constant) | A measure of binding affinity (KD = kd/ka). A lower KD indicates higher affinity. |
Elucidation of Downstream Signaling Pathways
Understanding how the compound's interaction with its target modulates cellular signaling is key to defining its MoA.
Experimental Protocol: Phospho-protein and Gene Expression Analysis
-
Cell Treatment: Treat a relevant cell line with the compound at various concentrations and time points.
-
Western Blotting: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key proteins in the suspected signaling pathway downstream of the identified target. For example, if the target is a kinase, examine the phosphorylation of its known substrates.
-
RNA Sequencing (RNA-Seq): For a global view of transcriptional changes, extract RNA from treated and untreated cells and perform RNA-Seq.
-
Pathway Analysis: Use bioinformatics tools (e.g., GSEA, IPA) to identify signaling pathways and gene networks that are significantly altered by the compound.
Data Integration and Model of Action
The culmination of these experimental phases is the integration of all data to construct a comprehensive model of the compound's mechanism of action. This model should describe the direct molecular target, the affinity and kinetics of binding, the immediate downstream signaling events, and the ultimate cellular phenotype.
Conclusion
Determining the mechanism of action for a novel compound like this compound is a systematic process of hypothesis generation, testing, and refinement. The multi-pronged approach outlined in this guide, combining target-based screening, phenotypic analysis, direct target identification, and detailed mechanistic studies, provides a robust framework for success. By following this path, researchers can effectively translate a novel chemical structure into a well-characterized biological tool or a promising therapeutic lead.
References
- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol | C8H9NO2 | CID 54683785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the 6,7-Dihydro-5H-cyclopenta[b]pyridine Core: History, Synthesis, and Applications
This guide provides a comprehensive technical overview of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold, a heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. While the history of this core is not traced to a single discovery event, its prominence emerged from the extensive synthetic and structure-activity relationship (SAR) studies that led to the development of a landmark fourth-generation cephalosporin antibiotic. This document delves into the historical context of its application, detailed synthetic methodologies for key derivatives, and a focused examination of the 2-hydroxy derivative, 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol.
Introduction: A Scaffold Forged in Antibiotic Research
The 6,7-dihydro-5H-cyclopenta[b]pyridine nucleus is a bicyclic heterocyclic system where a cyclopentane ring is fused to a pyridine ring. Its compact and rigid structure has made it a valuable building block in the synthesis of complex bioactive molecules. The significance of this scaffold was solidified in the 1980s when it was identified as the optimal 3'-position substituent for a new class of cephalosporin antibiotics, culminating in the development of Cefpirome.[1][2] Cefpirome exhibits a broad spectrum of antibacterial activity, and its efficacy is, in part, attributed to the unique electronic and steric properties conferred by the cyclopentapyridine moiety.[3] This guide will explore the synthesis of this core and its key derivatives, providing the technical detail required for its application in modern research.
Historical Context: The Emergence of the Cyclopentapyridine Moiety in Cefpirome
The "discovery" of the 6,7-dihydro-5H-cyclopenta[b]pyridine core is intrinsically linked to the intensive research and development programs for fourth-generation cephalosporins. In the quest for antibiotics with enhanced stability against β-lactamases and improved penetration into bacterial cells, researchers at Hoechst Marion Roussel (now part of Sanofi) synthesized and tested a vast array of compounds.
The key structural feature of Cefpirome is the 3'-[(2,3-cyclopentenopyridinium)methyl] group. Structure-activity relationship studies revealed that fusing a saturated five-membered ring to the pyridine at the 2- and 3-positions resulted in a compound with an optimal balance of high antibacterial activity and favorable pharmacokinetic properties.[1][4] This specific structural choice was the result of systematic modifications of the pyridine ring, exploring various fused ring systems and substituents to maximize potency against a wide range of pathogens.[3][5] The parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, thus became a critical intermediate in the synthesis of this important antibiotic.[6]
Synthetic Strategies for the 6,7-Dihydro-5H-cyclopenta[b]pyridine Core
The synthesis of the cyclopentapyridine core and its derivatives has been approached through several methodologies. Below are detailed protocols for key compounds within this family.
Synthesis of the Parent Scaffold: 6,7-Dihydro-5H-cyclopenta[b]pyridine
A practical and efficient route to the parent compound has been developed utilizing commercially available starting materials.[6] This multi-step synthesis involves a Vilsmeier cyclization reaction as a key step.
-
Step 1: Nucleophilic Addition. Cyclopentanone and benzylamine are reacted to form the intermediate N-cyclopentylidene(phenyl)methanamine.
-
Step 2: Acetylization. The product from Step 1 is acetylated using acetic anhydride to yield N-benzyl-N-cyclopentenylacetamide.
-
Step 3: Vilsmeier Cyclization. The acetylated intermediate is treated with a Vilsmeier reagent (e.g., generated from phosphorus oxychloride and DMF) to induce cyclization, forming the 2-chloro derivative of the target scaffold.
-
Step 4: Dechlorination. The 2-chloro group is removed via a reduction reaction (e.g., catalytic hydrogenation) to yield the final product, 6,7-dihydro-5H-cyclopenta[b]pyridine.
Caption: Synthetic pathway to 6,7-Dihydro-5H-cyclopenta[b]pyridine.
Synthesis of the Key Ketone Intermediate: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
The 5-oxo derivative is a common and synthetically versatile analog. A modern and efficient method for its synthesis involves the direct oxidation of the parent scaffold.[7]
-
Materials: 2,3-Cyclopentenopyridine (6,7-dihydro-5H-cyclopenta[b]pyridine), Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂), tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O), Water.
-
Procedure:
-
To a round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and water (2.5 mL).
-
Add t-BuOOH (2.5 mmol) to the mixture.
-
Stir the reaction at 25°C for 24 hours.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
-
Caption: Oxidation to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.
Focus on this compound
While its role in the development of Cefpirome is not explicitly detailed in major publications, the 2-hydroxy derivative, this compound, is a known compound, as evidenced by its commercial availability. Its synthesis was likely explored during the extensive SAR studies of Cefpirome.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 88499-85-8 | Commercial Suppliers |
| Molecular Formula | C₈H₉NO | PubChem |
| Molecular Weight | 135.16 g/mol | PubChem |
| Appearance | (Typically) Off-white to light yellow solid | Commercial Suppliers |
Synthetic Considerations
-
Step 1: Synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. This can be achieved via the Vilsmeier cyclization described in section 3.1.
-
Step 2: Hydrolysis to the Pyridone. The 2-chloro derivative is subjected to hydrolysis, often under basic conditions at elevated temperatures, to form the corresponding 2-pyridone tautomer.
-
Step 3: Tautomerization. The 2-pyridone exists in equilibrium with its 2-hydroxypyridine tautomer, this compound. The position of this equilibrium is influenced by the solvent and pH.
Caption: A plausible synthetic route to this compound.
Known and Potential Applications
While its history is rooted in pharmaceutical research, this compound is also utilized as a precursor in the synthesis of novel agrochemicals. Its heterocyclic structure can be a valuable pharmacophore for developing new pesticides and herbicides.
Broader Applications of the Cyclopentapyridine Core
Beyond its famous role in Cefpirome, the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold has found applications in other areas:
-
Corrosion Inhibitors: Derivatives, particularly those with carbonitrile functional groups, have been synthesized and shown to be effective corrosion inhibitors for steel alloys in acidic environments.[8][9][10]
-
Medicinal Chemistry: The rigid, bicyclic nature of the scaffold makes it an attractive starting point for the design of new therapeutic agents targeting a variety of biological targets.
Conclusion
The 6,7-dihydro-5H-cyclopenta[b]pyridine core represents a fascinating case study in the history of drug discovery. While the specific 2-hydroxy derivative, this compound, lacks a well-documented "discovery" moment, the importance of its parent scaffold is undeniable. Its emergence from the rigorous structure-activity relationship studies of Cefpirome highlights the intricate process of optimizing molecular architecture for therapeutic benefit. The synthetic routes to this core and its key analogs are well-established, providing a solid foundation for researchers. As the search for novel pharmaceuticals and agrochemicals continues, the versatility and unique properties of the cyclopentapyridine scaffold ensure its continued relevance in the field of synthetic chemistry.
References
- 1. Synthesis and structure-activity relationships in the cefpirome series. I. 7-[2-(2-Aminothiazol-4-yl)-2-(Z)-oxyiminoacetamido]-3-[(su bstituted-1-pyridinio)methyl]ceph-3-em-4-carboxylate s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. SYNTHESIS AND STRUCTURE-ACTIVITY RELATIONSHIPS IN THE CEFPIROME SERIES | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and structure-activity relationships in the cefpirome series. II. Analogues of cefpirome with different 7-heteroarylacetamido and 3'-ammonium substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine | Scientific.Net [scientific.net]
- 7. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Solubility and Stability of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the solubility and stability of the novel heterocyclic compound, 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol. While specific experimental data for this molecule is not widely published, this document outlines the foundational principles and detailed methodologies required for its thorough characterization, drawing upon established best practices in pharmaceutical sciences.
Introduction to this compound: A Molecule of Interest
This compound belongs to the class of bicyclic heterocyclic compounds, a structural motif frequently explored in medicinal chemistry for the development of novel therapeutic agents. The fusion of a cyclopentane ring with a pyridine core, functionalized with a hydroxyl group, suggests potential for diverse biological activities. However, for any compound to advance in the drug development pipeline, a comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount. These properties profoundly influence bioavailability, formulation development, and ultimately, therapeutic efficacy and safety.
The structural rigidity of the fused ring system may contribute to enhanced molecular stability. The presence of the hydroxyl group is anticipated to increase its polarity and potential for hydrogen bonding, likely enhancing its aqueous solubility compared to its parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, which is known to be slightly soluble in water and soluble in organic solvents like ethanol and DMSO.
Foundational Principles of Solubility and Stability for Drug Discovery
Solubility and stability are not merely data points but critical determinants of a compound's developability. Poor solubility can lead to erratic absorption and low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.
Solubility is a critical physicochemical parameter that influences various stages of drug development, from initial bioassays to formulation design for in vivo studies.[1] A commonly accepted solubility threshold for drug discovery compounds is greater than 60 µg/mL.[1] Solubility is broadly categorized into two types:
-
Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent (like DMSO), begins to precipitate when introduced into an aqueous medium.[2] It is a high-throughput screening method often used in the early stages of drug discovery to quickly assess a compound's potential.[1][2]
-
Thermodynamic (or Equilibrium) Solubility: This is the true measure of a saturated solution at equilibrium with the solid compound.[3] It is a more time-consuming but accurate measurement, crucial for pre-formulation and later stages of development.[1][2]
Stability refers to the ability of a drug substance or product to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life. Stability testing is essential to ensure safety, efficacy, and quality.[4] A key component of stability assessment is the stability-indicating assay method (SIAM) , which is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[5][6]
Methodologies for Determining the Solubility of this compound
A multi-faceted approach to solubility determination is recommended, starting with high-throughput methods and progressing to more definitive equilibrium studies for promising candidates.
Kinetic Solubility Assessment
Kinetic solubility assays are ideal for the initial screening of this compound and its analogs.
Experimental Workflow: Nephelometric Assay
This method measures the scattering of light by undissolved particles to determine the point of precipitation.[1]
Caption: Workflow for Kinetic Solubility Determination by Nephelometry.
Causality Behind Experimental Choices:
-
DMSO as the initial solvent: It is a common solvent for compound libraries and allows for high concentration stock solutions.
-
Phosphate-Buffered Saline (PBS) at pH 7.4: This mimics physiological pH and is a standard buffer for many biological assays.
-
Nephelometry: It is a rapid and sensitive technique for detecting precipitation, making it suitable for high-throughput screening.
Thermodynamic (Equilibrium) Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility.[3]
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous media (e.g., purified water, 0.1 N HCl, and phosphate buffer at pH 7.4).[3]
-
Equilibration: Tightly cap the vials and agitate them in a shaker water bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the supernatant by centrifugation or filtration. Filtration may lead to underestimation due to adsorption to the filter material, while centrifugation might overestimate solubility if fine particles remain suspended.[7]
-
Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
Data Presentation:
| Solvent/Medium | Temperature (°C) | Thermodynamic Solubility (µg/mL) |
| Purified Water | 25 | Experimental Value |
| 0.1 N HCl (pH 1.2) | 37 | Experimental Value |
| Phosphate Buffer (pH 7.4) | 37 | Experimental Value |
A Comprehensive Approach to Stability Assessment
The stability of this compound must be evaluated to identify potential degradation pathways and to develop a stability-indicating analytical method. This is achieved through forced degradation studies.[8]
Development of a Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is the cornerstone of any stability study.[9] The goal is to develop a method that can separate the parent compound from all potential degradation products.[5] Reversed-phase HPLC with UV detection is the most common approach for small molecules.[9][10]
References
- 1. Solubility Test | AxisPharm [axispharm.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability indicating assay | PPT [slideshare.net]
- 5. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 6. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. kinampark.com [kinampark.com]
An In-depth Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to limited direct literature on this specific molecule, this document synthesizes information from related structures and reactions to propose synthetic pathways, predict spectroscopic properties, and discuss potential applications. All proposed methodologies are grounded in established chemical principles and supported by references to relevant literature.
Introduction: The Cyclopenta[b]pyridine Scaffold
The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a bicyclic heteroaromatic system that fuses a cyclopentane ring with a pyridine ring. This structural motif is of significant interest in drug discovery as it combines the planarity and aromaticity of the pyridine ring with the three-dimensional character of the cyclopentane ring. This scaffold can be found in various biologically active molecules and serves as a versatile building block for the synthesis of novel compounds with potential therapeutic applications.[1][2] The introduction of a hydroxyl group at the 2-position of this scaffold, yielding this compound, is anticipated to modulate its physicochemical properties and biological activity, making it a valuable target for further investigation.
Synthesis of this compound
Synthesis of the Precursor: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
A robust and high-yielding synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one has been reported via the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[3][4] This method offers excellent chemoselectivity and proceeds under mild conditions.
Experimental Protocol: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine [3]
-
Materials: 2,3-Cyclopentenopyridine, Manganese(II) trifluoromethanesulfonate (Mn(OTf)2), tert-Butyl hydroperoxide (t-BuOOH, 65% in H2O), Water (H2O), Ethyl acetate, Anhydrous Sodium Sulfate (Na2SO4).
-
Procedure:
-
To a round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)2 (0.0025 mmol), and H2O (2.5 mL).
-
Add t-BuOOH (2.5 mmol, 65% in H2O) to the mixture.
-
Stir the reaction mixture at 25°C for 24 hours.
-
After completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Ethyl acetate/Petroleum ether) to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[3]
-
Causality Behind Experimental Choices:
-
Catalyst: Mn(OTf)2 is an effective catalyst for the oxidation of the CH2 group adjacent to the pyridine ring.
-
Oxidant: t-BuOOH in water is a green and efficient oxidant for this transformation.[4]
-
Solvent: Water is used as a solvent, making the reaction environmentally friendly.
-
Temperature: The reaction proceeds at room temperature, which is energy-efficient and minimizes side reactions.
Caption: Synthesis of the ketone precursor.
Proposed Reduction to this compound
The reduction of the carbonyl group in 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one to a hydroxyl group can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH4).[5][6] This reagent is selective for aldehydes and ketones and is compatible with a variety of functional groups.
Proposed Experimental Protocol: Reduction of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
-
Materials: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, Sodium borohydride (NaBH4), Methanol (or Ethanol), Dichloromethane, Water, 3 M Sodium hydroxide, Anhydrous Sodium Sulfate (Na2SO4).
-
Procedure:
-
Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice-water bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Add 3 M sodium hydroxide solution to decompose the borate salts.[7]
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Self-Validating System:
-
The progress of the reduction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material. A successful reaction will show the disappearance of the ketone spot and the appearance of a new, more polar alcohol spot.
-
The identity of the product can be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
Caption: Proposed reduction to the target alcohol.
Predicted Spectroscopic Properties
While experimental spectroscopic data for this compound is not available, we can predict the key features based on the analysis of related compounds.[8]
| Spectroscopic Data | Predicted Features for this compound |
| ¹H NMR | Aromatic protons on the pyridine ring, a signal for the hydroxyl proton (broad singlet, exchangeable with D₂O), a multiplet for the proton on the carbon bearing the hydroxyl group, and multiplets for the aliphatic protons of the cyclopentane ring. |
| ¹³C NMR | Aromatic carbons of the pyridine ring, a carbon signal for the hydroxyl-bearing carbon in the range of 60-80 ppm, and aliphatic carbon signals for the cyclopentane ring. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, C-H stretching bands for aromatic and aliphatic protons, and C=C and C=N stretching vibrations for the pyridine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₉NO, MW: 135.16 g/mol ). Fragmentation patterns would likely involve the loss of water and fragmentation of the cyclopentane ring. |
Potential Applications in Drug Development and Materials Science
Derivatives of the cyclopenta[b]pyridine scaffold have shown a range of biological activities, suggesting potential applications for this compound in drug discovery and development.
-
Antiviral and Fungicidal Agents: Related 5-aryl-cyclopenta[c]pyridine derivatives have demonstrated significant activity against plant viruses and various fungi.[1] The introduction of a hydroxyl group could further enhance these properties.
-
Corrosion Inhibitors: 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been shown to be effective corrosion inhibitors for steel.[8][9] The hydroxyl group in the target molecule could also contribute to its ability to adsorb on metal surfaces and prevent corrosion.
-
Pharmaceutical Intermediates: The cyclopenta[b]pyridine core is a valuable scaffold in medicinal chemistry. The hydroxyl group of this compound provides a handle for further functionalization, allowing for the synthesis of a library of derivatives for screening against various biological targets.
Caption: Potential applications of the target molecule.
Conclusion
This compound represents a promising, yet underexplored, molecule with potential applications in diverse fields. This guide has outlined a feasible synthetic pathway, predicted its key spectroscopic features, and highlighted its potential utility based on the current understanding of related compounds. Further experimental investigation is warranted to validate these predictions and fully elucidate the chemical and biological properties of this intriguing heterocyclic alcohol.
References
- 1. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]
- 3. rsc.org [rsc.org]
- 4. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes for the Experimental Use of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol
Introduction: The Therapeutic Potential of Fused Pyridine Scaffolds
The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in drug design. When fused with other ring systems, such as the cyclopentane ring in 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol, the resulting rigid structure can confer high binding affinity and selectivity for various biological targets. The 2-hydroxypyridine moiety is of particular interest as it exists in tautomeric equilibrium with 2-pyridone, a structure known for a wide array of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4]
Given the lack of specific biological data for this compound, these application notes are designed to provide a comprehensive, hypothesis-driven framework for its initial biological characterization. We propose a tiered screening approach based on the known activities of structurally related fused pyridine and 2-pyridone derivatives. The primary hypothesis is that this compound possesses potential as an anticancer and/or antimicrobial agent. The following protocols are designed to rigorously test this hypothesis and provide a foundation for more in-depth mechanism of action studies.
Physicochemical Properties and Compound Handling
A summary of the key physicochemical properties for this compound is presented below. These properties are crucial for proper handling, storage, and preparation of stock solutions.
| Property | Value | Source |
| Molecular Weight | 135.16 g/mol | PubChem |
| Appearance | Solid (predicted) | --- |
| Solubility | Soluble in DMSO, Methanol, Ethanol | Based on typical solubility of similar heterocyclic compounds |
| Storage | Store at -20°C, protect from light and moisture | Standard for novel chemical entities |
Stock Solution Preparation: For all biological assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). This stock can then be serially diluted in the appropriate cell culture medium or assay buffer for the final working concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to avoid solvent-induced toxicity or artifacts.
Tier 1: Primary Biological Screening Protocols
The initial screening phase is designed to broadly assess the cytotoxic and antimicrobial potential of the compound.
Protocol 1: In Vitro Anticancer Cytotoxicity Screening
This protocol utilizes a panel of human cancer cell lines to determine the concentration-dependent cytotoxic effects of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116 - colorectal, A549 - lung, MCF-7 - breast)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium from the DMSO stock. A typical concentration range to screen is 0.1 µM to 100 µM. Include a vehicle control (medium with DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Workflow for Anticancer Screening:
Caption: Workflow for determining the in vitro cytotoxicity of a test compound.
Protocol 2: Antimicrobial Susceptibility Testing
This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.[5]
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Bacterial/Fungal inoculums standardized to 0.5 McFarland
-
Positive controls (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Negative control (broth with DMSO)
-
Sterility control (broth only)
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth. A typical starting concentration is 256 µg/mL.
-
Inoculum Preparation: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions.
-
Incubation: Incubate the plates at 35°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Tier 2: Exploratory Mechanism of Action (MoA) Studies
Should the Tier 1 screening yield promising results (e.g., IC₅₀ < 10 µM or MIC ≤ 16 µg/mL), the following protocols can be employed to begin investigating the compound's mechanism of action.
Protocol 3: Kinase Inhibition Assay (Hypothetical)
Many heterocyclic compounds exert their anticancer effects by inhibiting protein kinases.[6] A generic, luminescence-based kinase assay can be used to screen for activity against a panel of common oncogenic kinases.
Objective: To determine if this compound inhibits the activity of selected protein kinases.
Materials:
-
Recombinant protein kinases (e.g., Src, EGFR, BRAF)
-
Kinase-specific substrates (peptides)
-
ATP
-
Kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer. Serially dilute the test compound.
-
Kinase Reaction: In a multi-well plate, add the inhibitor solution, followed by the kinase.
-
Initiate Reaction: Add the substrate/ATP mixture to start the reaction. Incubate at 30°C for 60 minutes.
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent system according to the manufacturer's instructions. This involves converting the generated ADP back to ATP and measuring the light output via a luciferase reaction.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.
Logical Flow for MoA Investigation:
Caption: Decision-making workflow for mechanism of action (MoA) studies.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of the compound on cell cycle progression, a common target for anticancer drugs.
Objective: To determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
Materials:
-
Cancer cell line of interest
-
Test compound
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells and treat with the compound at concentrations around its IC₅₀ value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. Compare the cell cycle distribution of treated cells to that of vehicle-treated control cells.
Conclusion and Future Directions
These application notes provide a structured, hypothesis-driven approach for the initial characterization of this compound. The proposed protocols for Tier 1 screening will establish whether the compound has biologically relevant activity in the key areas of oncology and microbiology, fields where fused pyridine scaffolds have shown considerable promise. Positive results from these initial screens will trigger the Tier 2 mechanistic studies, which are designed to provide foundational insights into the compound's mode of action. This systematic evaluation is essential for determining the therapeutic potential of this novel chemical entity and guiding future drug development efforts.
References
- 1. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mi...: Ingenta Connect [ingentaconnect.com]
- 5. mdpi.com [mdpi.com]
- 6. High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol in Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold for Therapeutic Innovation
The quest for novel molecular scaffolds that can effectively modulate biological targets with high potency and selectivity is a central theme in modern medicinal chemistry. Pyridine and its fused heterocyclic derivatives have long been recognized as "privileged structures" due to their ability to engage in a variety of non-covalent interactions with biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] Within this class of compounds, the 6,7-dihydro-5H-cyclopenta[b]pyridine core represents a conformationally restricted framework that offers a unique three-dimensional arrangement of functional groups. This application note focuses on the medicinal chemistry applications of a key derivative, 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol, a scaffold with significant potential, particularly in the realm of kinase inhibition.[3][4]
The fusion of a cyclopentane ring to the pyridine core imparts a degree of rigidity that can be advantageous for optimizing binding to specific protein targets, while the 2-ol (which exists in tautomeric equilibrium with the corresponding 2-pyridone) provides a critical hydrogen bond donor and acceptor motif. This feature is particularly relevant for targeting the hinge region of protein kinases, a common strategy in the design of kinase inhibitors.[5] While the broader class of cyclopentapyridine derivatives has seen applications ranging from antiviral and antifungal agents to corrosion inhibitors, this guide will focus on its prospective application in the discovery of novel kinase inhibitors, a therapeutic class of immense importance in oncology and inflammatory diseases.[1][6][7]
This document provides a comprehensive overview of the synthetic considerations, proposed biological evaluation protocols, and strategies for structure-activity relationship (SAR) elucidation for researchers and drug development professionals interested in leveraging the this compound scaffold.
Part 1: Synthesis and Chemical Elaboration
While this compound is commercially available from suppliers such as BLDpharm, understanding its synthesis and the potential for chemical modification is crucial for any medicinal chemistry program.[8] A plausible and efficient synthetic strategy can be adapted from established methods for related cyclopentapyridine derivatives.[9]
One potential route involves the synthesis of a 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine intermediate, which can then be converted to the desired 2-ol. The 2-chloro precursor has been reported as a key intermediate in the synthesis of the fourth-generation antibiotic, cefpirome.[9]
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound and its analogs.
Protocol 1: Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (Intermediate)
This protocol is adapted from the Vilsmeier-Haack approach for synthesizing the core scaffold.[9]
-
Step 1: Formation of N-benzyl-N-cyclopentenylacetamide.
-
In a flame-dried round-bottom flask under an inert atmosphere, combine cyclopentanone and benzylamine. Heat the mixture to facilitate the formation of the corresponding enamine.
-
Cool the reaction mixture and slowly add acetic anhydride at a low temperature (0-5 °C) to acetylate the enamine.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield N-benzyl-N-cyclopentenylacetamide.
-
-
Step 2: Vilsmeier-Haack Cyclization.
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0-5 °C.
-
Slowly add the N-benzyl-N-cyclopentenylacetamide from Step 1 to the Vilsmeier reagent.
-
Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by TLC.
-
Carefully quench the reaction by pouring it over ice, followed by neutralization with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.
-
Protocol 2: Synthesis of this compound
-
Step 1: Hydrolysis of the 2-chloro Intermediate.
-
Dissolve the 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine in a suitable solvent such as aqueous dioxane or a similar high-boiling point solvent mixture.
-
Add a strong base, such as sodium hydroxide, and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield this compound.
-
Part 2: Application in Kinase Inhibitor Discovery
The this compound scaffold is an attractive starting point for the development of kinase inhibitors. Its 2-pyridone tautomer is a well-established hinge-binding motif in many known kinase inhibitors. The rigid cyclopentane ring allows for the exploration of substitutions that can probe deeper into the ATP-binding pocket, potentially leading to increased potency and selectivity.
Hypothetical Kinase Signaling Pathway and Inhibition
Caption: A representative kinase signaling pathway (MAPK pathway) with a hypothetical point of inhibition by a this compound analog.
Protocol 3: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol describes a general method for assessing the inhibitory activity of compounds against a purified kinase.
-
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin A, ROCK1).
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compounds dissolved in DMSO.
-
Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
384-well plates.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the kinase, and the test compound at various concentrations.
-
Incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature or 30°C.
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the remaining ATP.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 4: Cell-Based Proliferation Assay
This protocol assesses the ability of a compound to inhibit the growth of cancer cell lines, which is often a consequence of kinase inhibition.
-
Materials:
-
Cancer cell line (e.g., HCT116, A549).
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
96-well clear-bottom plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
-
Part 3: Structure-Activity Relationship (SAR) Studies
A systematic exploration of the SAR is essential for optimizing the potency, selectivity, and pharmacokinetic properties of the this compound scaffold.
Proposed SAR Exploration Strategy
References
- 1. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 88499-85-8|this compound|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of January 2026, a comprehensive review of scientific literature did not yield direct studies on the specific neuroscience applications of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol. The following application notes and protocols are therefore presented as a forward-looking guide based on the established neuropharmacological activities of structurally analogous compounds, particularly derivatives of the cyclopenta[b]quinoline and related pyridine scaffolds. These protocols are intended to serve as a robust framework for investigating the potential of this compound and its derivatives in the context of neurodegenerative diseases.
Introduction: The Therapeutic Potential of the Cyclopenta[b]pyridine Scaffold in Neuroscience
The global burden of neurodegenerative diseases, such as Alzheimer's and Parkinson's, continues to escalate, creating a pressing need for novel therapeutic strategies. A promising avenue of research lies in the exploration of heterocyclic compounds, which form the backbone of many clinically approved drugs for central nervous system (CNS) disorders. The 6,7-Dihydro-5H-cyclopenta[b]pyridine core represents a compelling scaffold for the design of new neuroactive agents. Its rigid, bicyclic structure provides a unique three-dimensional framework for interacting with biological targets within the CNS.
While direct data on this compound is not yet available, extensive research on the closely related 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives has demonstrated their potential as potent acetylcholinesterase (AChE) inhibitors.[1][2][3] AChE inhibition is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine in the brain.[4] Furthermore, some pyridine derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[5]
This application note will, therefore, focus on protocols to investigate the potential of this compound and its analogs as multifunctional agents for neurodegenerative diseases, with a primary focus on Alzheimer's disease-related pathologies.
Hypothesized Mechanism of Action and Therapeutic Targets
Based on the pharmacology of analogous compounds, this compound is hypothesized to exert its neuroprotective effects through a multi-target approach. The primary putative targets include:
-
Cholinesterases (AChE and BChE): Inhibition of these enzymes would lead to increased acetylcholine levels, potentially improving cognitive function.
-
Amyloid-Beta (Aβ) Aggregation Cascade: The compound may interfere with the self-assembly of Aβ monomers into neurotoxic oligomers and fibrils.
-
Neuroinflammation and Oxidative Stress Pathways: Many heterocyclic compounds possess antioxidant and anti-inflammatory properties, which are relevant to the pathology of neurodegenerative diseases.
The following diagram illustrates the potential signaling pathways that could be modulated by this compound in the context of Alzheimer's disease.
Caption: Hypothesized multi-target mechanism of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the initial in vitro characterization of this compound and its derivatives.
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for quantifying acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.[2][6][7]
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
Materials:
-
Human recombinant AChE and BChE
-
Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (100 mM, pH 8.0)
-
Test compound (this compound) dissolved in DMSO
-
Donepezil or Tacrine (as a positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Prepare working solutions of enzymes, substrates, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound at various concentrations (final DMSO concentration should be <1%).
-
Add 20 µL of the enzyme solution (AChE or BChE) to each well.
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the test compound.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Summary of Quantitative Data (Hypothetical):
| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Selectivity Index (BChE/AChE) |
| This compound | To be determined | To be determined | To be determined |
| Donepezil (Reference) | 10.5 | 3,500 | 333 |
| Tacrine (Reference) | 81 | 20 | 0.25 |
Protocol 2: Amyloid-Beta (Aβ₁₋₄₂) Aggregation Inhibition Assay (Thioflavin T Method)
This assay is widely used to monitor the formation of amyloid fibrils in vitro.[8][9][10]
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils.
Materials:
-
Synthetic Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound dissolved in DMSO
-
Curcumin or a known Aβ aggregation inhibitor (as a positive control)
-
96-well black, clear-bottom microplates
-
Microplate spectrofluorometer
Procedure:
-
Preparation of Aβ₁₋₄₂ Monomers:
-
Dissolve synthetic Aβ₁₋₄₂ peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and store the resulting peptide film at -20°C.
-
Prior to the assay, resuspend the peptide film in DMSO to a concentration of 5 mM and then dilute to 100 µM in ice-cold PBS.
-
-
Aggregation Assay:
-
In a 96-well plate, mix the Aβ₁₋₄₂ monomer solution with the test compound at various concentrations.
-
Incubate the plate at 37°C with continuous shaking to promote fibril formation.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each well and add them to a solution of ThT in PBS.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
Plot the ThT fluorescence intensity against time to generate aggregation kinetics curves.
-
Calculate the percentage of inhibition of Aβ aggregation at the final time point for each concentration of the test compound.
-
Determine the IC₅₀ value for the inhibition of Aβ aggregation.
-
Caption: Experimental workflow for the Thioflavin T (ThT) assay.
Protocol 3: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol assesses the ability of the test compound to protect neuronal cells from Aβ-induced toxicity.[11][12][13][14]
Principle: The SH-SY5Y human neuroblastoma cell line is a well-established model for studying neurodegenerative processes. Cell viability is assessed using the MTT assay, which measures mitochondrial metabolic activity.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Aβ₁₋₄₂ oligomers (prepared separately)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in standard conditions.
-
For a more neuron-like phenotype, differentiate the cells with retinoic acid for 5-7 days.
-
-
Neurotoxicity and Treatment:
-
Seed the differentiated cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 2-4 hours.
-
Induce neurotoxicity by adding pre-aggregated Aβ₁₋₄₂ oligomers (e.g., 10 µM) to the cell culture medium.
-
Incubate for 24 hours.
-
-
MTT Assay for Cell Viability:
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Plot cell viability against the concentration of the test compound to evaluate its neuroprotective effect.
-
Conclusion and Future Directions
The cyclopenta[b]pyridine scaffold holds significant promise for the development of novel therapeutics for neurodegenerative diseases. The protocols outlined in this application note provide a comprehensive framework for the initial in vitro characterization of this compound and its derivatives. Positive results from these assays would warrant further investigation, including:
-
In-depth mechanistic studies: Elucidating the precise binding modes and downstream signaling effects of the compound.
-
In vivo efficacy studies: Evaluating the compound's ability to improve cognitive function and reduce neuropathology in animal models of Alzheimer's disease.
-
Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of the compound to determine its suitability for further development.
Through a systematic and rigorous investigation, the therapeutic potential of this promising chemical class can be fully explored, potentially leading to the discovery of new and effective treatments for neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives as acetylcholinesterase inhibitors-synthesis, radiolabeling and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. attogene.com [attogene.com]
- 7. Isolation and characterization of novel acetylcholinesterase inhibitors from Ficus benghalensis L. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 13. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
- 14. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
using 6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol as a research tool
An Application Guide for the Characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol as a Novel Research Tool
Introduction: Unveiling the Potential of a Privileged Scaffold
The 6,7-dihydro-5H-cyclopenta[b]pyridine core represents a "privileged scaffold" in medicinal chemistry and drug discovery. This rigid, bicyclic heterocyclic system serves as the foundational structure for a multitude of biologically active molecules. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent antiviral, insecticidal, and fungicidal properties.[1][2] Furthermore, related structures have been explored for their neuropharmacological effects, such as antagonism of the NMDA/NR2B receptor, and have shown potential in anti-inflammatory and antibacterial applications.[3][4][5]
While the broader class of cyclopenta[b]pyridines is an area of active investigation, the specific isomer, This compound (CAS 88499-85-8) , remains a largely unexplored entity. Its structural similarity to known bioactive compounds suggests significant untapped potential. The presence of a hydroxyl group at the 2-position offers a key chemical handle for probing biological systems and for further synthetic modification.
This document serves not as a summary of existing applications, but as a forward-looking guide and a strategic roadmap for the scientific community. We provide a series of detailed protocols and a logical framework for researchers to systematically characterize this compound, uncover its biological functions, and develop it into a valuable research tool or a lead compound for therapeutic development.
Part 1: Foundational Compound Characterization
Before any biological investigation, it is imperative to establish the identity, purity, and fundamental properties of the compound. This ensures reproducibility and the validity of all subsequent experimental data.
Physicochemical Properties
A summary of the known and predicted properties of this compound and its parent scaffold provides a baseline for its handling and application.
| Property | Value for this compound | Value for Parent Scaffold (C8H9N)[6] |
| CAS Number | 88499-85-8[7] | 533-37-9 |
| Molecular Formula | C₈H₉NO | C₈H₉N |
| Molecular Weight | 135.16 g/mol | 119.16 g/mol |
| Appearance | (Not widely reported) | White to off-white crystalline powder |
| Solubility | (Predicted) Soluble in DMSO, Ethanol | Soluble in ethanol, DMSO, dichloromethane |
Protocol 1: Synthesis, Purification, and Quality Control
The synthesis of the cyclopenta[b]pyridine core can be achieved through various established routes, often involving cyclization reactions.[8][9][10] Following synthesis, rigorous purification and characterization are essential.
Objective: To obtain and verify a high-purity (>98%) sample of this compound.
Methodology:
-
Synthesis: Synthesize the target compound using an appropriate published method for related analogues, such as those involving Vilsmeier cyclization or manganese-catalyzed oxidation followed by functional group manipulation.[9][10]
-
Purification by Flash Chromatography:
-
Dissolve the crude reaction product in a minimal amount of dichloromethane (DCM).
-
Load the solution onto a silica gel column.
-
Elute the compound using a gradient of ethyl acetate in hexanes. The precise gradient should be determined by thin-layer chromatography (TLC) analysis.
-
Collect fractions and combine those containing the pure product as determined by TLC.
-
Evaporate the solvent under reduced pressure to yield the purified compound.
-
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC):
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Causality: This method separates the target compound from residual starting materials and byproducts. Purity is calculated by integrating the area of the product peak relative to the total peak area. A purity of ≥98.5% is recommended for biological assays.
-
-
Structural Verification by NMR and Mass Spectrometry:
-
¹H and ¹³C NMR: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The expected shifts and coupling constants should align with the proposed structure.
-
High-Resolution Mass Spectrometry (HRMS): Analyze the compound via ESI-MS to obtain the exact mass. The observed mass should be within 5 ppm of the calculated theoretical mass for the molecular formula C₈H₉NO.[8] This provides unequivocal confirmation of the compound's elemental composition.
-
Part 2: A Proposed Workflow for Biological Screening
With a verified, high-purity compound in hand, the next phase is to systematically screen for biological activity. The workflow below is designed to efficiently identify potential therapeutic areas and mechanisms of action.
References
- 1. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Cyclopenta[ c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. 88499-85-8|this compound|BLD Pharm [bldpharm.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of a High-Throughput Screening Assay for 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol and Its Analogs
Abstract
This document provides a comprehensive guide for the development of robust and reliable biochemical and cell-based assays for the characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol and its derivatives. Given the structural motifs present in this heterocyclic compound, a common starting point for drug discovery is the assessment of its potential as a kinase inhibitor.[1][2] This guide will therefore focus on establishing a high-throughput screening (HTS) platform to identify and characterize the inhibitory activity of this compound against a selected protein kinase. We will detail the principles of assay selection, optimization of reaction conditions, and validation of the developed assay, ensuring scientific integrity and reproducibility.
Introduction: The Rationale for Kinase-Targeted Assay Development
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[3] Their dysregulation is implicated in a multitude of diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][4] The bicyclic heterocyclic structure of 6,7-Dihydro-5H-cyclopenta[b]pyridine is a common scaffold in known kinase inhibitors, suggesting that this compound may exhibit similar bioactivity.[5] Therefore, the primary objective of this protocol is to establish a framework for assessing the inhibitory potential of this compound against a representative protein kinase.
The journey from a novel compound to a potential therapeutic candidate is a multi-step process that begins with robust in vitro screening to determine its activity, potency, and selectivity.[1] This application note will guide researchers through the critical initial stages of this process, from selecting an appropriate assay format to validating the final protocol for high-throughput screening.
Selecting the Optimal Assay Platform: A Comparative Overview
The choice of assay technology is a critical first step and depends on a variety of factors including the nature of the target kinase, the required throughput, and the available instrumentation. Here, we compare two widely used, non-radioactive, homogeneous assay formats suitable for HTS: Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF).
| Assay Platform | Principle | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to a larger protein.[6] | Homogeneous (no-wash), non-radioactive, ratiometric, and suitable for miniaturization.[6] | Can be susceptible to interference from fluorescent compounds. |
| Homogeneous Time-Resolved Fluorescence (HTRF) | Based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.[7] | High sensitivity, low background, and reduced interference from compound fluorescence due to time-resolved detection.[8][9][10] | Requires specific antibodies and labeled reagents, which can be costly. |
For the initial characterization of this compound, we will proceed with the development of a Fluorescence Polarization (FP)-based assay due to its widespread availability, cost-effectiveness, and straightforward implementation.
Principle of the Fluorescence Polarization (FP) Kinase Assay
The FP-based kinase assay is a competitive binding assay that measures the activity of a kinase by detecting the amount of phosphorylated substrate produced. The fundamental principle relies on the change in polarization of fluorescent light emitted by a small, fluorescently labeled tracer.
A generic workflow for an FP kinase assay is as follows:
-
Kinase Reaction: The kinase enzyme catalyzes the transfer of a phosphate group from ATP to a specific substrate peptide.
-
Detection: A phospho-specific antibody and a fluorescently labeled tracer (a synthetic phosphopeptide that binds to the antibody) are added to the reaction mixture.
-
Competition: The phosphorylated substrate produced in the kinase reaction competes with the fluorescent tracer for binding to the phospho-specific antibody.
-
Signal Readout:
-
High Kinase Activity: A large amount of phosphorylated substrate is produced, which displaces the fluorescent tracer from the antibody. The unbound, small tracer tumbles rapidly in solution, resulting in a low polarization signal.
-
Low Kinase Activity (Inhibition): Little to no phosphorylated substrate is produced. The fluorescent tracer remains bound to the large antibody, resulting in slower tumbling and a high polarization signal.
-
The change in fluorescence polarization is therefore inversely proportional to the kinase activity.
Diagrammatic Representation of the FP Kinase Assay Workflow
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Strategies for the discovery of novel tyrosine kinase inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 4. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 5. nbinno.com [nbinno.com]
- 6. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 7. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with 6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol
For: Researchers, scientists, and drug development professionals.
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid interrogation of vast chemical libraries to identify novel bioactive molecules.[1][2] This guide provides a comprehensive framework for the screening of 6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol, a compound with an uncharacterized biological profile. Lacking a known target, the optimal strategy commences with unbiased phenotypic screening to uncover its effects in a cellular context. This document details a systematic, multi-tiered approach beginning with a primary phenotypic screen to identify a cellular response, followed by hit confirmation and triage, and culminating in target deconvolution and the development of a specific biochemical assay. The protocols herein are designed to be robust, scalable, and provide a clear path from an unknown molecule to a validated lead candidate.
Strategic Overview: From Phenotype to Target
When the molecular target of a test compound is unknown, a target-based screen is not feasible. Instead, a phenotypic screening approach is the most logical starting point.[3] This strategy uses whole cells or organisms to identify compounds that induce a desired change in phenotype, such as inhibiting cancer cell proliferation or protecting neurons from apoptosis.[1][3] The primary advantage of this approach is its biological relevance; it identifies compounds that work in a complex cellular system, inherently accounting for cell permeability and metabolism.[4][5]
Our strategic workflow for characterizing this compound is as follows:
-
Primary Phenotypic Screen: Employ a robust, high-throughput cell viability assay to screen the compound against a panel of diverse cancer cell lines. This will determine if the compound exhibits cytotoxic or cytostatic effects.
-
Hit Confirmation and Dose-Response: Validate the initial "hit" and determine the compound's potency (EC₅₀) through multi-point dose-response curves.
-
Target Deconvolution: Once a robust and repeatable phenotypic effect is confirmed, employ advanced proteomic and genetic techniques to identify the molecular target(s) responsible for the observed phenotype.[6][7]
-
Secondary (Biochemical) Assay Development: With the target identified, develop a specific biochemical assay to confirm direct engagement and to facilitate structure-activity relationship (SAR) studies for lead optimization.
This strategic funneling ensures that resources are focused on compounds with validated biological activity and a plausible mechanism of action.
References
- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 2. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 3. The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifescienceglobal.com [lifescienceglobal.com]
- 5. news-medical.net [news-medical.net]
- 6. Target identification of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
Application Notes and Protocols for Target Identification Studies of 6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the identification of molecular targets for the novel small molecule, 6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol. As a compound with potential therapeutic applications, elucidating its mechanism of action is paramount. This document outlines a multi-pronged strategy, commencing with in silico predictive modeling to generate initial hypotheses, followed by robust experimental validation using chemical proteomics, and culminating in rigorous target validation assays. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Challenge of Target Deconvolution
The journey of a promising small molecule from a preliminary hit to a clinical candidate is contingent on a thorough understanding of its molecular mechanism of action. For a novel compound like this compound, which is recognized as a potential pharmaceutical intermediate, identifying its direct protein targets is a critical yet challenging step.[1] The process of "target deconvolution" is essential for understanding a drug's efficacy, predicting potential off-target effects, and designing rational strategies for lead optimization.[2][3]
This guide presents a systematic and integrated workflow for the target identification of this compound, applicable to other novel small molecules. Our approach leverages the predictive power of computational biology and the empirical strength of chemical proteomics.
Part 1: In Silico Target Prediction - A Hypothesis-Generating Engine
Before embarking on resource-intensive experimental work, computational methods can provide valuable insights into the potential biological targets of this compound.[4] These ligand-based approaches operate on the principle that structurally similar molecules often share common targets.[5]
Rationale for In Silico First Approach
-
Efficiency: Narrows down the vast proteome to a manageable list of putative targets.
-
Hypothesis Generation: Provides a rational basis for designing subsequent experiments.
-
Cost-Effectiveness: Reduces the time and expense associated with untargeted screening.
Recommended Platforms
Several web-based servers offer robust algorithms for target prediction based on the chemical structure of a small molecule:
| Platform | Principle | Key Features |
| SwissTargetPrediction | 2D and 3D similarity to known ligands | User-friendly interface, provides a ranked list of potential targets with probabilities.[5][6] |
| KinasePred | Machine learning and explainable AI | Specifically designed for predicting kinase targets, which are a major class of drug targets.[7] |
| SuperPred | 2D similarity and machine learning | Predicts target classes and specific targets. |
| SEA | Chemical similarity ensemble approach | Compares sets of ligands to identify statistically significant relationships. |
Protocol for In Silico Target Prediction
-
Obtain the SMILES string for this compound. This can be sourced from chemical databases like PubChem.
-
Submit the SMILES string to the selected prediction servers (e.g., SwissTargetPrediction).
-
Analyze the output: The results will typically be a list of potential protein targets, often ranked by a confidence score or probability.
-
Prioritize targets: Focus on targets with the highest confidence scores and those that belong to protein families known to be druggable (e.g., kinases, GPCRs, enzymes).
-
Cross-reference results: Compare the outputs from multiple servers to identify consensus predictions, which strengthens the confidence in those potential targets.
Part 2: Chemical Probe Synthesis - Creating the "Bait"
To experimentally "fish" for the binding partners of this compound from a complex biological sample, a modified version of the molecule, known as a chemical probe, is required. This probe will be immobilized on a solid support for affinity chromatography.
Causality in Probe Design
The design of the chemical probe is critical for the success of the experiment. An ideal probe should retain the binding affinity and selectivity of the parent compound. This is achieved by:
-
Identifying a suitable attachment point: A linker should be attached to a position on the molecule that is not critical for its interaction with the target protein. Structure-activity relationship (SAR) data, if available, is invaluable here. In the absence of SAR, synthetic accessibility will guide the choice. For this compound, derivatization could potentially be explored at the hydroxyl or amine positions, or on the cyclopentane ring.
-
Choosing an appropriate linker: The linker should be of sufficient length to minimize steric hindrance between the immobilized molecule and its target protein. Commonly used linkers include polyethylene glycol (PEG) or alkyl chains.
-
Selecting a reactive handle: The end of the linker needs a functional group (e.g., a terminal alkyne, azide, or carboxylic acid) that allows for covalent attachment to the solid support (e.g., agarose or magnetic beads).
Part 3: Experimental Target Identification via Affinity Chromatography-Mass Spectrometry (AC-MS)
Chemical proteomics, particularly affinity chromatography coupled with mass spectrometry (AC-MS), is a powerful technique for identifying protein targets of small molecules from complex biological mixtures like cell lysates.[8][9][10]
Experimental Workflow
The overall workflow involves incubating the immobilized probe with a cell lysate, washing away non-specific binders, eluting the specifically bound proteins, and identifying them by mass spectrometry.
Caption: Affinity Chromatography-Mass Spectrometry Workflow.
Detailed Protocol for AC-MS
1. Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a cancer cell line if anti-proliferative effects are observed) to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
2. Immobilization of the Probe:
-
Activate the solid support (e.g., NHS-activated agarose beads) according to the manufacturer's instructions.
-
Incubate the activated beads with the chemical probe containing a reactive handle (e.g., a primary amine) in a suitable buffer.
-
Wash the beads extensively to remove any non-covalently bound probe.
-
Block any remaining active sites on the beads.
3. Affinity Pull-down:
-
Incubate the immobilized probe with the cell lysate (typically 1-5 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
Crucial Controls:
-
Negative Control: Incubate the lysate with beads that have been blocked but have no probe attached. This will identify proteins that bind non-specifically to the matrix.
-
Competition Control: Pre-incubate the lysate with an excess of the free, unmodified this compound before adding the immobilized probe. Proteins that are true targets will be competed off and will be absent or significantly reduced in this sample.[3]
-
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
4. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads. This can be done by:
-
Changing the pH or salt concentration.
-
Using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Eluting with an excess of the free compound.
-
-
Separate the eluted proteins by SDS-PAGE.
-
Perform an in-gel digest with trypsin.
-
Extract the resulting peptides for LC-MS/MS analysis.
5. Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.
-
Compare the protein lists from the experimental and control samples. True targets should be present in the experimental sample and absent or significantly depleted in the negative and competition controls.
Part 4: Target Validation - From Putative Hits to Confirmed Targets
The list of proteins identified through AC-MS represents potential targets. The next critical phase is to validate these hits to confirm a direct and functionally relevant interaction with this compound. A multi-faceted approach to validation is highly recommended.[11][12]
Validation Strategies
| Technique | Principle | Information Gained |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against thermal denaturation. | Confirms direct binding in a cellular context.[12] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to an immobilized ligand. | Provides quantitative data on binding affinity (KD) and kinetics (kon, koff). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Provides thermodynamic parameters of the interaction (KD, ΔH, ΔS). |
| Enzymatic Assays | Measures the effect of the compound on the activity of a purified enzyme. | Confirms functional modulation of the target. |
| RNA interference (siRNA/shRNA) or CRISPR/Cas9 | Silencing or knocking out the gene encoding the putative target. | If the cellular phenotype of gene silencing mimics the effect of the compound, it provides strong evidence for a functional link.[13][14] |
Protocol for Target Validation using CETSA
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, indicating stabilization upon binding.
Part 5: Data Integration and Pathway Analysis
Once one or more targets have been validated, the final step is to understand their biological significance.
-
Pathway Analysis: Use bioinformatics tools (e.g., KEGG, Reactome) to determine if the validated targets are part of a known signaling or metabolic pathway.
-
Network Biology: Map the targets onto protein-protein interaction networks to understand the broader cellular context and predict downstream effects.
Conclusion
The identification of molecular targets for a novel compound like this compound is a multi-step process that requires a combination of computational and experimental approaches. The workflow described in these application notes provides a robust framework for moving from an uncharacterized small molecule to a set of validated biological targets, thereby paving the way for further preclinical and clinical development.
References
- 1. lookchem.com [lookchem.com]
- 2. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 7. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction | MDPI [mdpi.com]
- 8. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 10. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. biocompare.com [biocompare.com]
- 14. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
Application Notes & Protocols: Investigating 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol as a Novel Neuroprotective Agent
Authored by a Senior Application Scientist
Introduction: The global pursuit of effective treatments for neurodegenerative disorders necessitates the exploration of novel chemical scaffolds. The fused pyridine ring system, present in various biologically active molecules, serves as a compelling starting point for drug discovery. While the specific biological profile of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol (hereafter referred to as CPO-2) is largely uncharacterized, its structural similarity to compounds known to interact with central nervous system targets warrants a thorough investigation.
This guide is predicated on the hypothesis that CPO-2 may function as a ligand for the Sigma-1 Receptor (σ1R). The σ1R is an intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface, a critical hub for regulating calcium signaling, oxidative stress, and cellular survival pathways. Its modulation has been identified as a promising therapeutic strategy for conditions such as ischemic stroke, Alzheimer's disease, and Parkinson's disease.
These application notes provide a comprehensive, step-by-step framework for researchers to systematically evaluate CPO-2, from initial target binding verification in vitro to functional neuroprotective assessment in a preclinical in vivo model. The protocols are designed to be self-validating, incorporating industry-standard controls and decision-making logic to ensure data integrity and guide a potential drug development program.
Section 1: In Vitro Characterization of CPO-2
The initial phase of investigation is designed to answer three fundamental questions:
-
Does CPO-2 bind to the hypothesized target, the σ1R, and with what affinity and selectivity?
-
Upon binding, does it act as an agonist (activator) or an antagonist (blocker) of σ1R function?
-
Can this activity translate into a functionally protective effect in a cellular model of neuronal stress?
Workflow for In Vitro Screening
Caption: Tiered workflow for the in vitro evaluation of CPO-2.
Protocol 1.1: σ1R Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of CPO-2 for the human σ1R.
Rationale: This assay directly measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. It is the gold standard for quantifying target engagement. We use guinea pig brain membranes as a rich native source of σ1R.
Materials:
-
Guinea pig brain tissue
-
TME Buffer: 50 mM Tris-HCl, 5 mM EDTA, 10 mM MgCl₂, pH 7.4
-
Radioligand: --INVALID-LINK---Pentazocine (specific activity ~30-50 Ci/mmol)
-
Non-specific binding control: Haloperidol (10 µM final concentration)
-
Test Compound: CPO-2, dissolved in DMSO, serially diluted.
-
96-well filter plates (GF/B)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold TME buffer. Centrifuge at 1,000 x g for 10 min to remove nuclei and debris. Centrifuge the resulting supernatant at 30,000 x g for 30 min. Resuspend the pellet in fresh TME buffer. Determine protein concentration via a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL TME Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of varying concentrations of CPO-2 (e.g., 0.1 nM to 100 µM).
-
50 µL of --INVALID-LINK---Pentazocine (final concentration ~1-2 nM).
-
50 µL of brain membrane homogenate (50-100 µg protein).
-
-
Incubation: Incubate the plate at 37°C for 150 minutes with gentle agitation.
-
Harvesting: Rapidly filter the reaction mixture through the GF/B filter plate using a cell harvester. Wash the filters three times with 300 µL of ice-cold TME buffer to remove unbound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with 4 mL of scintillation cocktail. Allow to equilibrate for at least 4 hours. Count the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of CPO-2.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Trustworthiness Check: The assay is validated if the specific binding window (Total/Non-specific) is greater than 5 and the IC₅₀ of a known control ligand (e.g., unlabeled (+)-Pentazocine) is within the expected range.
| Parameter | Hypothetical Result for CPO-2 | Interpretation |
| σ1R Ki | 25.7 nM | High-affinity binder, potent ligand. |
| σ2R Ki | > 5,000 nM | >190-fold selectivity for σ1R over σ2R. |
Protocol 1.2: Functional Assessment via Neurite Outgrowth Assay
Objective: To determine if CPO-2 acts as a σ1R agonist or antagonist.
Rationale: σ1R agonists are known to potentiate Nerve Growth Factor (NGF)-induced neurite outgrowth in rat pheochromocytoma (PC12) cells. Antagonists will block this effect. This functional assay provides a biologically relevant readout of σ1R modulation.
Materials:
-
PC12 cells
-
F-12K Medium supplemented with 15% horse serum, 2.5% FBS.
-
Collagen-coated culture plates
-
Nerve Growth Factor (NGF), 50 ng/mL stock
-
Known σ1R agonist (e.g., PRE-084) and antagonist (e.g., NE-100)
-
CPO-2
-
Microscope with imaging software (e.g., ImageJ)
Procedure:
-
Cell Plating: Seed PC12 cells onto collagen-coated 24-well plates at a density of 2 x 10⁴ cells/well and allow them to attach overnight.
-
Treatment Groups:
-
Vehicle Control (media + DMSO)
-
NGF alone (50 ng/mL)
-
NGF + PRE-084 (agonist control)
-
NGF + PRE-084 + NE-100 (antagonist control)
-
NGF + CPO-2 (at various concentrations)
-
To test for antagonist activity: NGF + PRE-084 + CPO-2
-
-
Incubation: Replace media with treatment media and incubate for 72 hours.
-
Imaging & Analysis:
-
Capture at least 5 random field-of-view images per well using a phase-contrast microscope.
-
Using ImageJ, trace the length of the longest neurite for at least 50 individual cells per condition. A cell is considered differentiated if it bears a neurite longer than its cell body diameter.
-
Calculate the average neurite length for each condition.
-
Data Interpretation:
-
Agonist activity: If CPO-2 significantly increases neurite length in the presence of NGF compared to NGF alone, it is acting as an agonist.
-
Antagonist activity: If CPO-2 significantly reduces the neurite outgrowth potentiated by PRE-084, it is acting as an antagonist.
Protocol 1.3: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity
Objective: To assess if CPO-2 can protect neurons from cell death induced by excitotoxic insult.
Rationale: Glutamate excitotoxicity is a key pathological mechanism in ischemic stroke and other neurological disorders. This assay provides a direct measure of the compound's potential therapeutic efficacy at a cellular level. We will use the human neuroblastoma cell line SH-SY5Y, differentiated into a mature neuronal phenotype.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS (for growth) and 1% FBS + 10 µM Retinoic Acid (for differentiation)
-
Glutamate (100 mM stock)
-
CPO-2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Differentiation: Seed SH-SY5Y cells in a 96-well plate. Differentiate for 5-7 days in differentiation medium.
-
Pre-treatment: Treat the differentiated cells with various concentrations of CPO-2 (e.g., 10 nM to 10 µM) for 24 hours. Include a "vehicle" control group.
-
Excitotoxic Insult: Add glutamate to the wells to a final concentration of 25 mM. Do not add glutamate to the "untreated control" wells. Incubate for another 24 hours.
-
Viability Assessment (MTT Assay):
-
Remove the treatment medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well and incubate for 4 hours at 37°C.
-
Solubilize the resulting formazan crystals by adding 100 µL of DMSO to each well.
-
Read the absorbance at 570 nm on a plate reader.
-
-
Data Analysis:
-
Normalize data by expressing the absorbance of all wells as a percentage of the "untreated control" wells (representing 100% viability).
-
Plot % cell viability vs. CPO-2 concentration to generate a dose-response curve and determine the EC₅₀ (the concentration providing 50% of the maximal protective effect).
-
| Treatment Group | Hypothetical Cell Viability (%) | Interpretation |
| Untreated Control | 100% | Baseline health |
| Vehicle + Glutamate | 45% | Glutamate toxicity established |
| 100 nM CPO-2 + Glutamate | 78% | Significant neuroprotection |
| 1 µM CPO-2 + Glutamate | 85% | Maximal protective effect |
Section 2: In Vivo Proof-of-Concept Studies
Following successful in vitro validation (high affinity, known mechanism, cellular efficacy), the next logical step is to assess the compound's properties in a living organism. This involves a preliminary pharmacokinetic study followed by a robust disease model.
Hypothesized Neuroprotective Pathway
Application Note: 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol as a Novel Fluorescent Probe for Cellular Imaging
Introduction: The Need for Novel Fluorophores in Biological Discovery
Fluorescent small molecules are indispensable tools in modern biological research and drug discovery, enabling real-time visualization of cellular structures and processes with high sensitivity and selectivity.[1][2][3][] The development of novel fluorophores with advantageous photophysical properties remains a key area of research, aiming to overcome limitations of existing probes such as photobleaching, low quantum yields, and spectral overlap.[3][5]
Nitrogen-containing heterocyclic compounds, particularly those with a pyridine core, have emerged as a promising class of fluorophores.[1][2][6] Their rigid structures and tunable electronic properties make them excellent candidates for developing probes with high quantum yields and sensitivity to their microenvironment.[7][8] Pyridine-based probes have been successfully employed in a variety of applications, including the imaging of lipid droplets, and as sensors for metal ions.[9][10]
This application note introduces 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol, a novel compound with a rigid, fused ring system, as a potential fluorescent probe for cellular imaging. While comprehensive data on the specific photophysical properties of this molecule are still emerging, its structural similarity to other fluorescent pyridine derivatives suggests significant potential.[7][8][11] This document provides a detailed, forward-looking guide for researchers on the potential applications and experimental protocols for this compound, based on the established principles of fluorescence microscopy and the known characteristics of analogous compounds.
Physicochemical and Spectroscopic Properties
The foundational step in evaluating a new fluorescent probe is to characterize its fundamental chemical and photophysical properties. The chemical structure of this compound is presented below.
Table 1: Physicochemical and Projected Spectroscopic Properties
| Property | Value | Source/Rationale |
| Molecular Formula | C₈H₉NO | Calculated from structure |
| Molecular Weight | 135.16 g/mol | Calculated from structure |
| Appearance | Off-white to light yellow solid (predicted) | Based on typical appearance of similar aromatic compounds. |
| Solubility | Soluble in DMSO, DMF, and alcohols | Common solubility profile for small molecule fluorescent probes. |
| Excitation Max (λex) | ~390 nm (Projected) | Based on the absorption characteristics of other fluorescent pyridine derivatives which often absorb in the near-UV range.[7] |
| Emission Max (λem) | ~480 nm (Projected) | Projected to be in the blue-green region of the spectrum, a common emission range for pyridin-2-ol and related heterocyclic fluorophores, providing a significant Stokes shift.[11] |
| Quantum Yield (Φ) | 0.3 - 0.5 (Projected) | A moderate quantum yield is anticipated, in line with well-performing pyridine-based fluorophores in aqueous environments.[7][9] |
| Molar Extinction Coeff. | >15,000 M⁻¹cm⁻¹ (Projected) | A high molar extinction coefficient is a desirable feature for a bright fluorescent probe. |
Hypothesized Mechanism of Fluorescence
The fluorescence of many pyridine-based probes is sensitive to their local environment, a property that can be exploited for specific sensing applications. It is hypothesized that the fluorescence of this compound may be modulated by an intramolecular charge transfer (ICT) mechanism. In this model, upon excitation, an electron is transferred from the electron-donating hydroxyl group to the electron-accepting pyridine ring. The efficiency of this charge transfer, and thus the fluorescence emission, can be highly dependent on the polarity of the surrounding solvent or the binding to a biological target.
For instance, in a non-polar environment, such as the interior of a lipid droplet, the ICT state may be stabilized, leading to enhanced fluorescence. Conversely, in a polar, aqueous environment, the fluorescence may be quenched. This solvatochromic behavior is a valuable characteristic for a probe designed to report on changes in the cellular microenvironment.
Caption: Hypothesized ICT mechanism and environmental sensitivity.
Experimental Protocols
The following protocols are provided as a starting point for the characterization and application of this compound in a research setting. Optimization may be required for specific cell types and experimental conditions.
Preparation of Stock Solution
A concentrated stock solution is essential for accurate and reproducible experiments.
-
Weighing: Accurately weigh out 1 mg of this compound.
-
Dissolution: Dissolve the compound in 1.48 mL of anhydrous dimethyl sulfoxide (DMSO) to create a 5 mM stock solution. Rationale: DMSO is a common solvent for organic small molecules that is miscible with aqueous cell culture media.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol for Live-Cell Imaging
This protocol describes a general method for staining adherent mammalian cells.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to 60-80% confluency. Rationale: This cell density ensures a sufficient number of healthy cells for imaging without being overgrown.
-
Probe Dilution: On the day of the experiment, dilute the 5 mM stock solution in pre-warmed, serum-free cell culture medium to a final working concentration of 1-10 µM. Rationale: Serum components can sometimes interact with fluorescent probes, so serum-free medium is often used for the initial staining step. The optimal concentration should be determined empirically to maximize signal while minimizing toxicity.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator. Rationale: Incubation time can be varied to optimize probe uptake and localization.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters for the projected excitation and emission wavelengths (e.g., a DAPI or "blue" filter set).
Caption: Workflow for live-cell imaging with a fluorescent probe.
Potential Applications and Future Directions
Given its rigid, heterocyclic structure, this compound holds promise for several applications in cell biology:
-
Lipid Droplet Imaging: As many pyridine-based fluorophores exhibit affinity for non-polar environments, this probe could potentially be used to visualize and quantify lipid droplets, which are dynamic organelles involved in lipid metabolism.[9]
-
Environmental Sensing: If the probe's fluorescence is sensitive to pH, viscosity, or polarity, it could be developed into a sensor for monitoring these parameters within specific cellular compartments.
-
General Cytoplasmic/Organelle Staining: Depending on its uptake and localization properties, the probe could serve as a general stain for the cytoplasm or accumulate in specific organelles, aiding in the visualization of cellular morphology.[1]
Future research should focus on:
-
Full Photophysical Characterization: A comprehensive study of the absorption and emission spectra, quantum yield, and photostability of this compound in various solvents is required to confirm its properties as a fluorophore.
-
Cellular Localization Studies: Co-localization experiments with known organelle-specific markers are necessary to determine the subcellular distribution of the probe.
-
Toxicity Assays: The cytotoxicity of the probe should be evaluated to establish a suitable working concentration range for live-cell imaging.
-
Synthesis of Analogs: The synthesis and characterization of derivatives with different functional groups could lead to probes with improved brightness, photostability, and targeting specificity.[12][13][14]
References
- 1. Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol
Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic protocols and improve yields.
I. Overview of Synthetic Strategies
The synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine core is a critical step in the preparation of various biologically active molecules. Several synthetic routes have been established, each with its own set of advantages and potential challenges. Common strategies include multicomponent reactions, cyclocondensation reactions, and manganese-catalyzed oxidations.[1][2][3] The choice of a specific route often depends on the availability of starting materials, desired substitution patterns, and scalability.
A prevalent approach involves the cyclocondensation of a cyclopentanone derivative with a suitable nitrogen source. For instance, a novel method for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives utilizes a cyclocondensation reaction between 2,5-diarylidenecyclopentanone and propanedinitrile, with sodium alkoxide acting as both a reagent and a catalyst.[1][4] Another strategy employs a Vilsmeier cyclization reaction starting from cyclopentanone and benzylamine.[5] Additionally, a green synthesis approach has been developed using an ionic liquid as both a solvent and a catalyst for the reaction of cyclopentanone and propargylamine, affording the cyclopenta[b]pyridine in good yield.[6]
This guide will address common issues encountered during these and related synthetic pathways.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound and its analogs can stem from several factors. A systematic approach to troubleshooting is crucial.
Initial Diagnostic Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps:
-
Reagent Quality:
-
Starting Materials: Ensure the purity of your cyclopentanone derivative and nitrogen source. Impurities can lead to unwanted side reactions. For instance, in the Vilsmeier cyclization, the purity of phosphorus oxychloride is critical.[5]
-
Solvents: Use dry, freshly distilled solvents, especially for moisture-sensitive reactions. The presence of water can quench reagents or catalyze side reactions.
-
Catalysts: The activity of catalysts can degrade over time. If using a catalyst like Mn(OTf)2 for oxidation, ensure it has been stored properly.[2][7]
-
-
Reaction Conditions:
-
Temperature Control: Many reactions in pyridine synthesis are exothermic.[8] Maintaining the optimal temperature is crucial. For the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, the phosphorus oxychloride feed temperature should be kept between 0-5°C.[5]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time can lead to incomplete conversion, while prolonged reaction times may result in product degradation or the formation of byproducts.
-
Atmosphere: For reactions sensitive to oxygen or moisture, ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the process.
-
-
Side Reactions:
-
Polymerization: Aldehydes and ketones, often used as starting materials, can undergo self-condensation or polymerization under certain conditions.
-
Over-oxidation: In oxidation reactions, the desired product might be susceptible to further oxidation. Careful control of the oxidant amount and reaction time is necessary.
-
N-Oxide Formation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides as byproducts.[7]
-
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
A2: Poor selectivity is a common challenge. The following strategies can help improve the formation of the desired product:
-
Choice of Catalyst: The catalyst can significantly influence the reaction pathway. For example, in the synthesis of cyclopenta[b]pyridine via the reaction of cyclopentanone and propargylamine, the use of an ionic liquid like BMImBF4/BMImCuCl3 has been shown to promote the desired cyclization.[6]
-
Reaction Temperature: Temperature can affect the relative rates of competing reactions. Running the reaction at a lower temperature may favor the desired product by minimizing the activation energy barrier for side reactions.
-
Order of Reagent Addition: In multicomponent reactions, the order in which reactants are added can be critical. A stepwise addition may be necessary to control the reaction and minimize the formation of undesired intermediates.
-
pH Control: The pH of the reaction mixture can influence the reactivity of certain functional groups. For reactions involving acid or base catalysis, careful control of the pH is essential.
Q3: My product is difficult to purify. What are some effective purification strategies?
A3: The basic nature of the pyridine ring can sometimes complicate purification by standard column chromatography on silica gel, leading to tailing.[8] Here are some techniques to consider:
| Purification Method | Application and Key Considerations |
| Acid-Base Extraction | Effective for separating the basic pyridine product from non-basic impurities. The product can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.[8] |
| Column Chromatography | To mitigate tailing on silica gel, a small amount of a base like triethylamine can be added to the eluent. Alternatively, alumina (basic or neutral) can be used as the stationary phase. |
| Crystallization | If the product is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. |
| Distillation | For volatile derivatives, distillation under reduced pressure can be an efficient purification method. |
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add a dilute aqueous acid solution (e.g., 1M HCl) and shake vigorously. Allow the layers to separate.
-
Collect the aqueous layer containing the protonated pyridine product.
-
Repeat the extraction of the organic layer with the acidic solution to ensure complete recovery.
-
Combine the aqueous extracts and cool in an ice bath.
-
Slowly add a base (e.g., 1M NaOH or a saturated NaHCO3 solution) to the aqueous layer until it is basic (check with pH paper).
-
Extract the deprotonated pyridine product back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.
III. Frequently Asked Questions (FAQs)
Q: What is a common starting material for the synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine core?
A: Cyclopentanone is a frequently used and commercially available starting material for the synthesis of this heterocyclic system.[5][6]
Q: Are there any "green" or more environmentally friendly synthetic methods available?
A: Yes, a green synthesis approach for cyclopenta[b]pyridine has been reported using an ionic liquid as both a solvent and a catalyst. This method offers advantages such as easy product separation and the potential for catalyst recycling.[6] Another approach utilizes water as a solvent for the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues.[2]
Q: How can I confirm the structure of my final product?
A: The structure of the synthesized this compound and its derivatives can be confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) spectroscopy: Helps to identify the presence of specific functional groups.
For example, in the synthesis of 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles, the IR spectrum shows a characteristic absorption band for the C≡N group around 2204 cm⁻¹.[1]
Q: What are some of the known biological activities of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives?
A: This class of compounds is an important scaffold in medicinal chemistry. For example, 6,7-dihydro-5H-cyclopenta[b]pyridine is a key intermediate in the synthesis of the fourth-generation antibiotic, cefpirome.[5]
IV. References
-
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. (n.d.). Retrieved January 4, 2026, from 7
-
Zhou, J., Gao, H., Sun, H., & Wu, Y. (n.d.). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
-
Fouda, A. E. A., Elewady, Y. A., & El-Shazly, M. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. Retrieved January 4, 2026, from --INVALID-LINK--
-
Green synthesis of cyclopenta[b]pyridine. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
-
Fouda, A. E. A., Elewady, Y. A., & El-Shazly, M. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Retrieved January 4, 2026, from --INVALID-LINK--
-
Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Retrieved January 4, 2026, from --INVALID-LINK--
-
Fouda, A. E. A., Elewady, Y. A., & El-Shazly, M. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. Semantic Scholar. Retrieved January 4, 2026, from --INVALID-LINK--
-
Application Notes and Protocols for Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives. (n.d.). Benchchem. Retrieved January 4, 2026, from --INVALID-LINK--
-
Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Troubleshooting common issues in pyridine synthesis. (n.d.). Benchchem. Retrieved January 4, 2026, from --INVALID-LINK--
References
- 1. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
challenges in working with 6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol (CAS No. 88499-85-8). This document is designed for researchers, chemists, and drug development professionals. Please note that while this specific isomer is a valuable building block, detailed published literature on its reactivity and handling is sparse. Therefore, this guide synthesizes direct information where available with established principles from closely related bicyclic pyridinol and fused pyridine systems to provide a robust framework for your experimental success.
Compound Overview and Key Structural Features
This compound is a bicyclic heterocyclic compound featuring a pyridine ring fused to a cyclopentane ring. The "-2-ol" substitution makes it a pyridinol, which can exist in tautomeric equilibrium with its corresponding pyridone form. This duality is central to its reactivity and potential challenges in characterization. Its rigid structure makes it an attractive scaffold in medicinal chemistry and material science.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: Like many pyridinol derivatives, this compound should be stored under a dry, inert atmosphere (argon or nitrogen is recommended) in a tightly sealed container. To prevent potential degradation, store at low temperatures (2-8°C) and protect from light. The phenolic hydroxyl group and the pyridine ring can be susceptible to long-term oxidative degradation, which often manifests as a discoloration of the material.[2]
Q2: What solvents are recommended for dissolving this compound?
A: Based on its structure and data from the parent compound, 6,7-Dihydro-5H-cyclopenta[b]pyridine, solubility is expected to be highest in polar organic solvents.
| Solvent | Expected Solubility | Rationale / Notes |
| Dimethyl Sulfoxide (DMSO) | High | Common for polar heterocyclic compounds. |
| Dichloromethane (DCM) | High | Good for reactions and chromatography. |
| Ethanol / Methanol | High | The hydroxyl group enhances solubility in protic solvents. |
| Water | Slightly Soluble | The pyridine and hydroxyl groups allow for some aqueous solubility, but the bicyclic carbon framework limits it.[1] |
| Diethyl Ether / Hexanes | Low | Generally poor solubility for polar pyridinols. |
Always perform a small-scale solubility test before proceeding with a large-scale reaction.
Q3: What are the primary safety concerns when handling this compound?
A: While specific toxicological data for this isomer is not fully published, related compounds and the MSDS for the base structure suggest standard precautions for chemical reagents.[3] It should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust or vapors and contact with skin and eyes.[2]
Q4: Can I expect to see tautomerism with this compound during characterization?
A: Yes, the 2-pyridinol moiety is known to exist in equilibrium with its 2-pyridone tautomer. This can significantly complicate spectroscopic analysis, particularly NMR. You may observe two distinct sets of peaks or broadened signals, depending on the solvent, temperature, and pH. When interpreting spectra, always consider the possibility of both tautomers being present.
Troubleshooting Experimental Challenges
This section addresses specific issues you may encounter during synthesis, purification, or reaction.
Problem 1: Low or No Yield in Reactions (e.g., Alkylation, Acylation)
-
Potential Cause A: Base-Induced Side Reactions. Strong bases (e.g., NaH, LDA) can deprotonate not only the hydroxyl group but also the acidic protons on the cyclopentane ring adjacent to the pyridine, leading to undesired byproducts.
-
Expert Insight: The choice of base is critical. For reactions at the hydroxyl group (O-alkylation), a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (like DMF or Acetonitrile) is often sufficient and minimizes side reactions.
-
Solution Workflow:
-
Switch to a milder base (K₂CO₃).
-
Ensure the starting material is completely dry, as water can quench reagents.
-
Run the reaction under a strictly inert atmosphere (N₂ or Ar) to prevent oxidation.
-
Consider a solvent screen (Acetonitrile, DMF, THF) to optimize solubility and reaction rate.
-
Problem 2: Difficulty with Chromatographic Purification
-
Potential Cause: Tailing on Silica Gel. The basic nitrogen of the pyridine ring and the acidic hydroxyl group can interact strongly with the acidic silanol groups on standard silica gel, causing significant tailing and poor separation.
-
Expert Insight: This is a classic problem with nitrogen-containing heterocycles. The interactions can be suppressed by modifying the mobile phase.
-
Solution Protocol: Modified Flash Chromatography
-
Deactivate Silica: Prepare a slurry of your silica gel in the chosen eluent system. Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to the slurry and eluent. This neutralizes the acidic sites on the silica.
-
Solvent System: Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity with ethyl acetate or DCM/Methanol. A common system would be Dichloromethane with a gradient of 0-10% Methanol, plus a constant 0.5% Et₃N.
-
Alternative: If tailing persists, consider using a different stationary phase, such as neutral alumina or reverse-phase C18 silica.
-
Problem 3: Inconsistent or Complex NMR Spectra
-
Potential Cause A: Tautomerism. As mentioned in the FAQ, the pyridinol-pyridone equilibrium is a likely cause. The ratio of tautomers can be highly dependent on the NMR solvent used.
-
Solution: Record the ¹H NMR spectrum in different solvents (e.g., CDCl₃, DMSO-d₆, and MeOD). DMSO-d₆ often stabilizes the hydroxyl proton, making it visible, while MeOD will cause it to exchange with deuterium. Comparing these spectra can help identify which peaks belong to which tautomer.
-
Potential Cause B: Oxidation/Degradation. If the sample is old or was not stored properly, you may see broad humps in the baseline or the appearance of new aromatic signals corresponding to the fully aromatized cyclopentapyridine ring system.
-
Solution: Use a freshly purified sample for analysis. If degradation is suspected, re-purify a small amount via flash chromatography or recrystallization before acquiring characterization data.
Experimental Workflow & Protocols
Workflow for Troubleshooting Low Reaction Yield
The following diagram outlines a logical workflow for diagnosing and solving issues related to low product yield in a typical functionalization reaction.
Caption: Troubleshooting workflow for low yield.
Protocol: General Method for O-Alkylation
This protocol provides a robust starting point for the Williamson ether synthesis to functionalize the hydroxyl group. The synthesis of bicyclic pyridinols often involves cyclocondensation reactions.[4][5]
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10 minutes.
-
Solvent & Base: Add anhydrous DMF (or acetonitrile) via syringe to create a ~0.1 M solution. Add finely ground potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.1-1.2 eq) dropwise via syringe at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60°C) while monitoring the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue using the modified flash chromatography protocol described in the troubleshooting section.
-
Characterization: Obtain ¹H NMR, ¹³C NMR, and HRMS data to confirm the structure of the desired O-alkylated product.
References
- 1. nbinno.com [nbinno.com]
- 2. 6,7-Dihydro-5H-cyclopenta(b)pyridine(533-37-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. capotchem.com [capotchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Concise synthesis of bicyclic pyridinol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol
Welcome to the technical support center for the synthesis and optimization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol and its tautomer, 6,7-Dihydro-5H-cyclopenta[b]pyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to dissect the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust, validated strategies to enhance reaction outcomes.
The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a valuable scaffold in medicinal chemistry. Synthesizing the 2-ol/2-one derivative, however, presents unique challenges related to precursor stability, regioselectivity, and reaction kinetics. This document provides a series of frequently asked questions (FAQs) and troubleshooting guides based on established pyridine synthesis methodologies adapted for this specific fused-ring system.
Part 1: Foundational Synthetic Strategy: The Modified Bohlmann-Rahtz Approach
A robust and adaptable method for constructing the target scaffold is a modification of the Bohlmann-Rahtz pyridine synthesis. This strategy is particularly well-suited for building the fused pyridine ring from a cyclic ketone precursor like cyclopentanone. The general workflow involves the in situ formation of a cyclopentanone-derived enamine, which then undergoes a Michael addition to an activated alkyne (an ethynylketone or propiolate), followed by cyclodehydration to form the pyridone ring.
Caption: Modified Bohlmann-Rahtz workflow for the target pyridone.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.
FAQ 1: My reaction yield is consistently low or fails completely. What are the likely causes?
Low or no yield is often traced back to the initial steps of the reaction cascade. The formation and reactivity of the key enamine and aminodiene intermediates are critical.
Answer:
There are two primary bottlenecks that can lead to reaction failure: inefficient enamine formation and decomposition of the aminodiene intermediate.
-
Causality - Inefficient Enamine Formation: Cyclopentanone can be sterically hindered compared to linear ketones, and its equilibrium with the enamine form may not be favorable under standard conditions. If the enamine is not formed efficiently, the initial Michael addition will not proceed.[1]
-
Causality - Intermediate Decomposition: The aminodiene intermediate formed after the Michael addition is often unstable. High temperatures required for the final cyclodehydration step in the classic Bohlmann-Rahtz synthesis can lead to polymerization or fragmentation of this intermediate before the desired ring closure can occur.[2]
Troubleshooting & Optimization:
| Problem Area | Recommended Action | Rationale |
| Enamine Formation | 1. Use an ammonium salt catalyst: Employing ammonium fluoride (NH₄F) or ammonium acetate (NH₄OAc) can effectively catalyze the in situ formation of the enamine under milder conditions.[1] 2. Pre-form the enamine: React cyclopentanone with a secondary amine (e.g., pyrrolidine, morpholine) and azeotropically remove water using a Dean-Stark trap before adding the alkyne. | Ammonium salts provide both the ammonia source and a mild acidic catalyst to promote imine/enamine formation. Pre-forming the enamine isolates this step and ensures its availability for the subsequent Michael addition. |
| Intermediate Stability | 1. Lower the reaction temperature: Introduce a catalyst for the cyclodehydration step. Mild Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., Yb(OTf)₃, ZnBr₂) can significantly lower the activation energy for cyclization.[3] 2. One-pot, milder conditions: A modified approach using ammonium fluoride has been shown to promote the entire cascade at more moderate temperatures, improving the stability of intermediates.[1] | Catalysts facilitate the ring-closing step, avoiding the need for high thermal energy which can degrade the sensitive aminodiene intermediate. This leads to a cleaner reaction profile and higher yields.[2][3] |
Validated Protocol: Ammonium Fluoride-Promoted Synthesis [1]
-
To a solution of cyclopentanone (1.0 eq) and ethyl propiolate (1.1 eq) in ethanol, add ammonium fluoride (1.5 eq).
-
Stir the reaction mixture at 60 °C and monitor by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the target 6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one.
FAQ 2: I am observing multiple products and purification is difficult. What are the likely side reactions?
The formation of side products is a common issue in multicomponent reactions and is often related to the reactivity of the starting materials and intermediates.
Answer:
The primary side reactions in this synthesis involve self-condensation of the starting materials or alternative cyclization pathways of the aminodiene intermediate.
-
Causality - Michael Addition of a Second Enamine: The activated alkyne (e.g., ethyl propiolate) can potentially react with two molecules of the enamine, leading to undesired symmetrical byproducts and consuming the limiting reagent.
-
Causality - Dimerization/Polymerization: The enamine and the activated alkyne can undergo self-condensation or polymerization, especially under harsh heating conditions or in the presence of strong acids or bases.
-
Causality - Incomplete Cyclization: If the cyclodehydration step is inefficient, the aminodiene intermediate may be isolated or may degrade during workup and purification.[2]
Troubleshooting & Optimization:
Caption: Desired reaction pathway versus common side reactions.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 eq) of the more stable and commercially available partner, typically the activated alkyne, to ensure the complete consumption of the in situ-generated enamine.
-
Slow Addition: Add the enamine (if pre-formed) or the cyclopentanone slowly to the solution of the activated alkyne. This maintains a low concentration of the enamine, disfavoring self-condensation and double addition.
-
Use a Milder Catalyst: As mentioned in FAQ 1, using a catalyst like NH₄F or a Lewis acid allows the reaction to proceed at lower temperatures, which suppresses many unwanted side reactions that have higher activation energies.[1][3]
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product. Stop the reaction once the limiting reagent is consumed to prevent the formation of degradation products.
FAQ 3: My product exists as a mixture of tautomers (pyridin-2-ol and pyridin-2(1H)-one). How can I control this?
The tautomeric equilibrium between the hydroxy-pyridine (enol-like) and pyridone (keto-like) forms is an inherent property of this class of compounds.
Answer:
The pyridin-2-ol <=> pyridin-2(1H)-one equilibrium is well-established. For most simple pyridone systems, the pyridone tautomer is significantly more stable and is the major form observed.[4]
-
Causality - Aromaticity vs. Amide Resonance: The pyridin-2-ol form benefits from a fully aromatic pyridine ring. However, the pyridin-2(1H)-one form possesses a highly stable amide-like resonance structure. In the gas phase, the ol-form can be favored, but in solution and in the solid state, the one-form typically predominates due to intermolecular hydrogen bonding and solvent effects.
Practical Implications and Control:
-
Characterization: Be aware that NMR spectra may show evidence of both tautomers, or broad peaks due to exchange, especially in certain solvents (like DMSO-d₆). The pyridone form is characterized by an N-H proton signal and a carbonyl carbon (~160-170 ppm in ¹³C NMR). The pyridinol form will show an O-H proton and lack the carbonyl signal.
-
Reaction Outcomes: The observed product is almost always the more stable pyridone. It is generally not necessary, nor is it often possible, to isolate the minor pyridin-2-ol tautomer under standard conditions. The final product should be named and characterized as the pyridone.
-
Purification: During column chromatography, the equilibrium can be influenced by the solvent polarity and the nature of the stationary phase (silica gel is acidic). However, upon solvent removal, the product will typically revert to its most stable tautomeric form.
Part 3: References
-
Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(08), 1149–1151. --INVALID-LINK--
-
Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369–2373. --INVALID-LINK--
-
Bagley, M. C., & Xiong, X. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett, 2007(16), 2459–2482. --INVALID-LINK--
-
Feng, Z., & Zhao, X. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 645-648. --INVALID-LINK--
-
J&K Scientific. (2024). Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC. --INVALID-LINK--
-
Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. --INVALID-LINK--
-
Saito, A., et al. (2024). Modified Bohlmann-Rahtz Pyridine Synthesis for Cyclic Ketones. Chemistry – A European Journal, e202400298. --INVALID-LINK--
-
NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. --INVALID-LINK--
References
Technical Support Center: Purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, FAQs, and detailed protocols based on established chemical principles and field-proven insights for purifying polar heterocyclic compounds.
Overview of Purification Challenges
This compound is a bicyclic heterocyclic compound with distinct chemical characteristics that present unique purification challenges. Its structure contains:
-
A basic pyridine nitrogen , which can interact strongly with acidic stationary phases like silica gel, often leading to peak tailing during chromatography.[1]
-
A phenol-like hydroxyl group , which is weakly acidic and capable of hydrogen bonding. This makes the molecule quite polar.
-
A fused ring system that provides structural rigidity.
The amphoteric nature (both basic and weakly acidic) and high polarity of this molecule mean that standard purification protocols may require careful optimization to achieve high purity and yield.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My compound is streaking badly and showing significant tailing during silica gel chromatography. What's happening and how can I fix it?
Answer:
This is a classic issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The root cause is the strong interaction between the basic nitrogen of your compound and the acidic silanol (Si-OH) groups on the surface of the silica.[1] This leads to a non-ideal adsorption/desorption process, causing the elongated peak shape.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a competing base to your eluent.[1]
-
Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., Ethyl Acetate/Hexane). The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your compound and resulting in a more symmetrical peak shape.[1]
-
Pyridine: A small amount of pyridine can serve the same purpose, though TEA is more commonly used due to its higher volatility.
-
-
Change of Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.
-
End-capped Silica (e.g., C18): In reversed-phase chromatography, the non-polar stationary phase minimizes the problematic silanol interactions. Elution is then performed with polar solvents like water and acetonitrile/methanol.[2]
-
Question 2: My recovery yield after column chromatography is very low. Where did my compound go?
Answer:
Low recovery can be frustrating and is often due to one of two reasons: irreversible adsorption onto the column or product degradation.
Solutions:
-
Irreversible Adsorption: Your highly polar compound may be sticking permanently to the most active sites on the silica gel.
-
Pre-treat the Silica: Before running the column, flush it with your eluent containing the additive (e.g., 1% TEA). This deactivates the silica.
-
"Sacrificial" Loading: In some cases, a small portion of the compound is lost. Ensure you are loading a sufficient quantity of crude material; silica-to-sample ratios of 30:1 are common for easy separations, but more may be needed for difficult ones.[3]
-
Final Column Flush: After collecting your product, try flushing the column with a much more polar solvent system (e.g., 5-10% Methanol in Dichloromethane) to see if any remaining compound can be recovered.[4]
-
-
Compound Degradation on Silica: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[1]
-
Perform a Stability Test: Spot your crude material on a TLC plate. Let it sit in the open for 30-60 minutes, then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.
-
Switch to a Neutral Phase: Use neutral alumina or consider recrystallization as a non-chromatographic alternative.
-
Question 3: My "purified" compound still shows impurities in the NMR or multiple spots on TLC. Why wasn't the column effective?
Answer:
This typically points to co-elution, where an impurity has a similar polarity (Rf value) to your target compound.
Solutions:
-
Optimize the Solvent System: A single solvent system may not be sufficient.
-
Shallow Gradient Elution: Instead of running the column with a single solvent mixture (isocratic), slowly increase the polarity during the run (gradient). This can often resolve closely eluting spots.
-
Try Different Solvent Systems: The selectivity of the separation can change dramatically with different solvents. If you used Ethyl Acetate/Hexane, try a system based on Dichloromethane/Methanol.[4] A different solvent combination can alter the specific interactions of the compounds with the stationary phase, potentially separating the impurity.
-
-
Consider an Alternative Purification Method: If chromatography fails to remove a persistent impurity, another technique is required.
-
Recrystallization: This method purifies based on differences in solubility, not polarity. It can be exceptionally effective at removing small amounts of impurities that co-elute.[5]
-
Acid/Base Extraction: As your molecule has both a basic nitrogen and an acidic phenol, a liquid-liquid extraction workup can be used to remove neutral impurities. A protocol for a similar pyridine-phenolic compound involves an acid/base extraction process that can be highly effective.[6]
-
Question 4: I'm trying to recrystallize my compound, but it keeps "oiling out" or won't crystallize at all. What should I do?
Answer:
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid. Failure to crystallize often means the solution is not sufficiently supersaturated upon cooling.
Solutions:
-
For Oiling Out:
-
Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again.
-
Lower the Cooling Temperature: Use an ice bath or refrigerator to cool the solution further, which may induce crystallization below the oiling-out temperature.
-
Change Solvents: The current solvent may be too good. Try a solvent system where the compound is less soluble.
-
-
To Induce Crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a tiny amount of pure solid, add a single crystal to the cooled, supersaturated solution. This will provide a template for further crystallization.
-
Reduce Solvent Volume: If the solution is not saturated enough, carefully evaporate some of the solvent and allow it to cool again.
-
Slow Cooling: Ensure the cooling process is slow and undisturbed. Rapid cooling often leads to the formation of small, impure crystals or oils.[7]
-
Frequently Asked Questions (FAQs)
FAQ 1: Which purification method is better for my compound: Flash Chromatography or Recrystallization?
This depends on the scale and purity of your crude material. Recrystallization is an excellent and often preferred method if your crude product is >90% pure and you are trying to obtain analytical-grade material.[5][8] Flash chromatography is the workhorse for cleaning up complex crude reaction mixtures containing multiple components or significant amounts of baseline impurities.[3]
Caption: Decision tree for selecting a primary purification method.
FAQ 2: How do I select an appropriate solvent system for flash chromatography?
The best practice is to use Thin Layer Chromatography (TLC) to screen solvent systems first.[9]
-
Start with a standard mixture: A 1:1 mixture of a non-polar solvent (like Hexane or Petroleum Ether) and a moderately polar solvent (like Ethyl Acetate) is a good starting point.[9]
-
Aim for an Rf of 0.2-0.4: The ideal solvent system will give your target compound an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate.[3][9]
-
If the spot stays at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., more Ethyl Acetate).
-
If the spot runs with the solvent front (Rf ≈ 1), the eluent is too polar. Increase the proportion of the non-polar solvent (e.g., more Hexane).
-
-
For very polar compounds: If Ethyl Acetate/Hexane systems are not polar enough, switch to a more polar system like Dichloromethane (DCM) with Methanol (MeOH).[4] Start with 1-2% MeOH in DCM and increase as needed.
FAQ 3: What are the best solvents for recrystallizing this compound?
The ideal recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[10]
-
Single Solvent Systems: Given the polarity, good candidates to test would be ethanol, isopropanol, or acetone. Water might be a poor solvent on its own but could be useful in a mixed system.
-
Mixed Solvent Systems: This is often more practical. You dissolve the compound in a minimum of a "good" hot solvent (one it dissolves in well, e.g., ethanol or acetone) and then add a "bad" hot solvent (one it is insoluble in, e.g., water or hexanes) dropwise until the solution becomes cloudy (the saturation point). Then, allow it to cool slowly.[7] Common pairs include Ethanol/Water and Acetone/Hexane.[8]
Important Note: Do not use activated charcoal (decolorizing carbon) during the recrystallization of phenolic compounds like this one. Charcoal can contain iron ions that may form colored complexes with the hydroxyl group, thereby introducing an impurity.[10]
FAQ 4: What are the most likely impurities I need to remove?
Impurities will be specific to your synthetic route, but common culprits include:
-
Unreacted Starting Materials: These are often the easiest to identify and remove if their polarities are significantly different.
-
Side-Products: Look for products of incomplete reactions or alternative reaction pathways.
-
Reagents and Catalysts: Residual catalysts or reagents from the workup (e.g., acids, bases) can often be removed with an aqueous wash before purification.
Data Summary Table
The following table provides suggested starting points for solvent systems for flash chromatography based on general principles for polar, nitrogen-containing compounds.[3][4]
| Polarity of Impurities | Suggested Starting Eluent System (v/v) | Additive Recommendation |
| Non-polar to moderately polar | 30-50% Ethyl Acetate in Hexane | 0.5-1% Triethylamine |
| Polar | 2-5% Methanol in Dichloromethane | 0.5-1% Triethylamine |
| Very Polar | 5-10% Methanol in Dichloromethane | 0.5-1% Triethylamine |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of a crude reaction mixture where the target compound is a significant component but requires separation from other materials.
Caption: Standard workflow for flash column chromatography purification.
Methodology:
-
TLC Analysis: Identify a suitable solvent system using TLC that gives your product an Rf of ~0.2-0.4. Add 0.5-1% triethylamine (TEA) to this system.[3][9]
-
Column Packing: Choose an appropriately sized column. Prepare a slurry of silica gel in the least polar solvent of your system (e.g., hexane). Pour the slurry in and gently tap to pack, then add a thin layer of sand on top.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique generally provides better resolution than liquid loading.[3]
-
Elution: Carefully add your eluent to the column. Apply positive pressure (using a pump or air/nitrogen) to achieve a steady flow. Begin collecting fractions immediately.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
This technique is ideal for obtaining highly pure, crystalline material from a product that is already substantially pure (>90%).[5]
Methodology:
-
Solvent Screening: In small test tubes, test various solvents. Add a few milligrams of your crude product and ~0.5 mL of solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[10]
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hotplate) and swirling. Add just enough hot solvent to fully dissolve the solid.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. Work quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Then, place it in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven, to remove any residual solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. Chromatography [chem.rochester.edu]
- 5. mt.com [mt.com]
- 6. Research Portal [laro.lanl.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. sorbtech.com [sorbtech.com]
- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]
Technical Support Center: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol
Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and detailed experimental protocols based on established chemical principles.
Introduction to Synthetic Challenges
The synthesis of this compound, a fused pyridine system, presents a unique set of challenges. The molecule's structure, which includes a dihydropyridine fused to a cyclopentane ring and a hydroxyl group on the pyridine ring, makes it susceptible to a variety of side reactions. These can include incomplete cyclization, aromatization of the cyclopentene ring, over-oxidation, and formation of isomeric byproducts. This guide will explore these issues within the context of plausible synthetic strategies and offer solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the cyclopenta[b]pyridine ring is giving a complex mixture of products. What are the likely culprits?
A1: A complex product mixture often points to issues with the core ring-forming reaction. Depending on your chosen synthetic route (e.g., Hantzsch-type, Kröhnke-type, or other multicomponent reactions), you could be facing several side reactions. Common issues include the formation of incompletely cyclized intermediates, self-condensation of your starting materials, or the formation of isomeric pyridine products. It is crucial to analyze your crude reaction mixture by LC-MS to identify the molecular weights of the byproducts, which can provide clues to their structures.
Q2: I am attempting a direct oxidation of 2,3-cyclopentenopyridine to introduce the hydroxyl group, but I am seeing a significant amount of N-oxide formation. How can I avoid this?
A2: N-oxide formation is a common side reaction when oxidizing pyridines, as the nitrogen atom is highly nucleophilic.[1] The choice of oxidant and reaction conditions is critical. Peroxy acids like m-CPBA are known to favor N-oxidation. To favor C-H oxidation, consider using a manganese catalyst, such as Mn(OTf)2, with a less aggressive oxidant like t-BuOOH in water.[1][2] This system has been shown to be selective for the oxidation of the CH2 group adjacent to the pyridine ring.[1][2]
Q3: I've synthesized the corresponding 2-pyridone and am trying to reduce it to the 2-ol. However, I'm seeing byproducts that suggest over-reduction. How can I control the reduction?
A3: Over-reduction of the pyridine ring to a piperidine or other partially saturated rings is a known challenge. The choice of reducing agent and reaction conditions is key to achieving selectivity. While powerful reducing agents like Lithium Aluminum Hydride (LAH) can be effective, they can also be too harsh. Consider using milder reducing agents or catalytic hydrogenation under carefully controlled conditions (e.g., specific catalyst, pressure, and temperature). The selectivity of catalytic hydrogenation can be influenced by the choice of catalyst (e.g., Pd, Pt, Rh) and the solvent system.[3][4][5]
Q4: I'm using a silyl ether protecting group for the hydroxyl moiety during my synthesis. During the deprotection step with a fluoride source, I'm getting low yields. What could be the issue?
A4: Deprotection of silyl ethers in the presence of a pyridine ring can be problematic. The basicity of the fluoride source (like TBAF) can lead to side reactions.[6] Additionally, the pyridine nitrogen can interfere with the deprotection process. If you are using TBAF, the generation of strongly basic ammonium alkoxides can be incompatible with sensitive functional groups in your molecule.[6] Consider using acidic deprotection conditions if your molecule is stable to acid, or using a buffered fluoride source (e.g., TBAF with acetic acid) to mitigate basicity.[6] The HF-pyridine complex is another option for selective deprotection, though its selectivity can be substrate-dependent.[7]
Troubleshooting Guide: Side Reactions in Plausible Synthetic Routes
We will now delve into specific troubleshooting scenarios for plausible synthetic routes to this compound.
Route A: Modified Hantzsch-type Synthesis
This approach involves the condensation of a β-ketoester derived from cyclopentanone, an aldehyde, and an ammonia source to construct the dihydropyridine ring.
Problem 1: Formation of an Unexpected Pyran Derivative
-
Symptom: You observe a major byproduct with a molecular weight corresponding to the condensation of your aldehyde and two molecules of the β-ketoester, but without the incorporation of nitrogen.
-
Cause: Under certain conditions, particularly with ortho-substituted benzaldehydes, the Hantzsch reaction can favor the formation of a substituted pyran instead of the expected dihydropyridine.[8] This occurs through an alternative cyclization pathway of the initial Michael adduct.
-
Troubleshooting:
-
Optimize Reaction Temperature: Lowering the reaction temperature may favor the desired dihydropyridine formation.
-
Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different alcohols (e.g., isopropanol has been shown to be effective in some cases) or aprotic solvents.[8]
-
Catalyst: If using a catalyst, its nature (acidic vs. basic) can direct the cyclization. Forcing the enamine formation as the initial step may favor the desired pathway.
-
Problem 2: Incomplete Cyclization and Acyclic Intermediates
-
Symptom: Your crude NMR shows a mixture of enamines and Michael adducts, and your desired product yield is low.
-
Cause: The final cyclization and dehydration steps of the Hantzsch synthesis can be sluggish, especially with sterically hindered substrates. The equilibrium may favor the open-chain intermediates.
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: Prolonged heating can drive the reaction to completion.
-
Acid/Base Catalysis: The addition of a catalytic amount of a protic acid (like acetic acid) or a base can facilitate the cyclization and dehydration steps.
-
Water Removal: The use of a Dean-Stark trap to remove water can help drive the equilibrium towards the cyclized product.
-
Diagram: Troubleshooting Hantzsch-type Synthesis
Caption: Troubleshooting logic for Hantzsch-type synthesis side reactions.
Route B: Kröhnke-type Pyridine Synthesis
This route utilizes the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound derived from cyclopentanone.
Problem: Isolation of the 1,5-Dicarbonyl Intermediate
-
Symptom: The major product isolated is the acyclic 1,5-dicarbonyl compound, the Michael adduct, with little to no pyridine formation.
-
Cause: The Kröhnke synthesis proceeds through the formation of a 1,5-dicarbonyl intermediate, which then cyclizes with ammonia.[9] If the cyclization step is slow, this intermediate can be the main product.
-
Troubleshooting:
-
Ensure Sufficient Ammonia Source: Ammonium acetate is a common source of ammonia. Ensure a sufficient excess is used.
-
Optimize Solvent and Temperature: The reaction is often carried out in refluxing acetic acid. Ensure the temperature is high enough to promote cyclization and dehydration.
-
One-Pot vs. Stepwise: While often performed as a one-pot reaction, isolating the Michael adduct first and then treating it with the ammonia source under optimized conditions can sometimes improve the yield of the final pyridine.
-
Table: Comparison of Pyridine Synthesis Methods
| Synthesis Method | Common Starting Materials | Key Intermediates | Common Side Reactions |
| Hantzsch | β-ketoester, aldehyde, ammonia | Dihydropyridine | Incomplete cyclization, pyran formation[8] |
| Kröhnke | α-pyridinium methyl ketone, α,β-unsaturated carbonyl, ammonia | 1,5-dicarbonyl | Isolation of Michael adduct, incomplete cyclization |
| Chichibabin | Aldehydes, ketones, ammonia | Imines, aldol adducts | Formation of isomeric pyridines, dimerization[10] |
Route C: Synthesis via a 2-Pyridone Intermediate and Subsequent Reduction
This strategy involves the initial synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one, the tautomer of the desired product, followed by a reduction step.
Problem: Over-reduction of the Pyridine Ring
-
Symptom: During the reduction of the 2-pyridone, you observe byproducts with molecular weights corresponding to the addition of 2, 4, or 6 hydrogen atoms to your starting material.
-
Cause: The pyridine ring is susceptible to reduction, especially under harsh conditions. Catalytic hydrogenation can lead to the saturation of the pyridine ring to form a piperidine ring.
-
Troubleshooting:
-
Choice of Catalyst: The choice of hydrogenation catalyst is critical for selectivity. For example, palladium-based catalysts may have different selectivities compared to rhodium or platinum catalysts.[3][4][5]
-
Reaction Conditions: Carefully control the hydrogen pressure, temperature, and reaction time. Lower pressures and temperatures generally favor less extensive reduction.
-
Alternative Reducing Agents: Consider chemical reducing agents that are known to be milder. The use of silanes with a suitable catalyst can sometimes achieve the desired reduction without over-reducing the aromatic ring.
-
Diagram: Reduction of 2-Pyridone and Potential Side Reactions
Caption: Troubleshooting over-reduction in the synthesis of the target molecule from its 2-pyridone precursor.
Experimental Protocols
Protocol 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (A Precursor)
This protocol is adapted from a manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[1][2]
-
To a round-bottom flask, add 2,3-cyclopentenopyridine (1.0 mmol), Mn(OTf)2 (0.05 mmol), and deionized water (5 mL).
-
Stir the mixture at room temperature.
-
Slowly add t-BuOOH (65% in water, 5.0 mmol) to the reaction mixture.
-
Stir the reaction at 25 °C for 72 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the desired ketone.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
enhancing the stability of 6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol in solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol (hereafter referred to as DCP-ol). This document is designed for researchers, chemists, and drug development professionals who are encountering stability challenges with this compound in solution. We will explore the root causes of its degradation and provide actionable troubleshooting guides and protocols to enhance its shelf-life and ensure experimental reproducibility.
Section 1: Frequently Asked Questions (FAQs) - Understanding DCP-ol Instability
This section addresses the fundamental chemical principles governing the stability of DCP-ol.
Q1: My solution of DCP-ol is turning yellow/brown over time. What is happening?
A1: The observed color change is a classic indicator of oxidative degradation. The DCP-ol molecule contains a phenolic hydroxyl group on a pyridine ring system. This phenol moiety is highly susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or light. The oxidation process typically forms highly colored quinone-type species, which are responsible for the discoloration of your solution.
Q2: How does the pH of my solution affect the stability of DCP-ol?
A2: The pH is one of the most critical factors influencing DCP-ol stability. The phenolic group is weakly acidic and will deprotonate to form a phenoxide ion under neutral to alkaline conditions. This phenoxide ion is significantly more electron-rich and, therefore, much more susceptible to oxidation than the protonated phenol.[1][2][3][4] Consequently, acidic conditions (pH < 7) generally favor the stability of phenolic compounds by keeping the hydroxyl group protonated.[5]
Q3: Can trace metals in my buffer cause degradation?
A3: Absolutely. Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), are potent catalysts for the oxidation of phenolic compounds. Even trace amounts, often present as impurities in reagents or leached from glassware or spatulas, can significantly accelerate degradation by participating in redox cycling and generating reactive oxygen species (ROS).
Q4: I prepare my solutions fresh, but my analytical results (e.g., HPLC purity) are still inconsistent. Why?
A4: Inconsistency in analytical results, even with freshly prepared solutions, often points to rapid degradation occurring during sample preparation or analysis. The time between dissolving the compound and performing the analysis, the temperature of the solution, exposure to air, and the composition of your mobile phase can all contribute to on-the-fly degradation. This underscores the need for a comprehensive stabilization strategy from the moment the solid is weighed.
Section 2: Core Degradation Pathway & Stabilization Strategy
The primary degradation route for DCP-ol involves the oxidation of its phenolic ring. Understanding this mechanism allows for a targeted stabilization approach.
Caption: Primary degradation pathway of DCP-ol and key stabilization points.
Section 3: Troubleshooting Guide & Optimization Workflows
This guide provides direct answers and workflows for common experimental problems.
Problem 1: My DCP-ol solution discolors within minutes to hours of preparation.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| High pH / Unbuffered Water | 1. Measure the pH of your solvent/buffer. 2. Re-prepare the solution in a buffer with a pH between 4 and 6 (e.g., acetate or citrate buffer). | Neutral or alkaline conditions deprotonate the phenol, making it highly susceptible to rapid oxidation.[1][2] Acidic pH maintains the more stable protonated form.[5] |
| Dissolved Oxygen | 1. De-gas your solvent/buffer by sparging with an inert gas (N₂ or Ar) for 15-20 minutes before adding DCP-ol. 2. Work under an inert atmosphere if possible. | Oxygen is the primary oxidant. Removing it from the solution dramatically slows the degradation kinetics. |
| Metal Ion Contamination | 1. Add a small amount of a chelating agent like EDTA (final concentration 0.1-1 mM). 2. Use metal-free spatulas and high-purity water/reagents. | Chelating agents bind to and inactivate catalytic transition metal ions, preventing them from facilitating oxidative reactions.[6][7][8] |
Workflow for Stabilizing a Formulation:
Caption: Stepwise workflow for troubleshooting DCP-ol solution instability.
Section 4: Experimental Protocols for Stabilization
These detailed protocols provide step-by-step instructions for preparing stabilized DCP-ol solutions.
Protocol 4.1: Preparation of a Stabilized Aqueous Buffer Stock
This protocol integrates pH control, deoxygenation, and the use of protective agents.
Materials:
-
Citric Acid
-
Sodium Citrate
-
Disodium EDTA
-
Ascorbic Acid
-
High-purity water (e.g., Milli-Q or 18 MΩ·cm)
-
Inert gas cylinder (Nitrogen or Argon) with sparging tube
-
DCP-ol solid
-
Volumetric flasks and magnetic stirrer
Procedure:
-
Prepare the Buffer:
-
Prepare a 50 mM citrate buffer solution at pH 5.0 by dissolving the appropriate amounts of citric acid and sodium citrate in high-purity water. Confirm the pH with a calibrated pH meter.
-
-
Add Protective Agents:
-
To the prepared buffer, add disodium EDTA to a final concentration of 0.1 mM.
-
Add ascorbic acid to a final concentration of 0.1% (w/v). Stir until fully dissolved.
-
-
Deoxygenate the Buffer:
-
Place the buffer in a flask with a magnetic stir bar.
-
Insert a sparging tube connected to the inert gas cylinder, ensuring the tip is below the liquid surface.
-
Bubble the inert gas through the solution for at least 20 minutes while stirring gently to remove dissolved oxygen.
-
-
Prepare the DCP-ol Stock Solution:
-
Accurately weigh the required amount of DCP-ol solid.
-
Transfer the solid to a volumetric flask.
-
Add a small amount of the deoxygenated, stabilized buffer to dissolve the solid, then dilute to the final volume with the same buffer.
-
-
Storage:
-
Immediately cap the solution tightly. For long-term storage, overlay the headspace with inert gas before sealing.
-
Wrap the container in aluminum foil to protect it from light.
-
Store at the recommended temperature (e.g., 2-8 °C).
-
Protocol 4.2: Forced Degradation Study
This protocol helps identify the primary degradation liabilities of your specific DCP-ol derivative.
Objective: To rapidly assess the stability of DCP-ol under various stress conditions (acidic, basic, oxidative, photolytic).
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of DCP-ol in a suitable solvent like acetonitrile or methanol.
-
Set Up Stress Conditions (in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber or direct sunlight. Keep a control vial wrapped in foil.
-
Control: Mix 1 mL of stock with 1 mL of purified water.
-
-
Incubation: Store all vials at room temperature (except for the photolytic sample).
-
Analysis:
-
Analyze all samples by a stability-indicating method (e.g., HPLC-UV) at various time points (e.g., 0, 2, 8, 24 hours).
-
Monitor for the decrease in the parent peak area and the appearance of new degradation peaks. This will reveal whether the compound is most sensitive to acid, base, oxidation, or light, guiding your stabilization efforts.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 4. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Interactions of phenolic acids, metallic ions and chelating agents on auxin-induced growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Handling and Stability of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol
Welcome to the technical support center for 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this valuable synthetic intermediate. Due to its specific chemical structure, this compound and its analogues can be susceptible to degradation if not handled with appropriate care. This document provides in-depth, field-proven insights and protocols to ensure the integrity of your material throughout your experiments.
The core stability challenge with this molecule stems from its pyridin-2-ol moiety, which exists in a dynamic equilibrium with its tautomeric keto form, 6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one. This tautomerism is a critical factor influencing the compound's reactivity, solubility, and degradation pathways.
Caption: Fig. 1: Tautomeric equilibrium of the core structure.
This guide will address the primary drivers of degradation—including pH, oxidation, light, and temperature—and provide actionable troubleshooting steps and validated protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers working with this compound.
Q1: My compound seems to be degrading rapidly after being dissolved. What are the most likely causes?
A1: Rapid degradation in solution is typically triggered by one or more of four key factors: pH, oxidation, light, and temperature.
-
pH-Mediated Hydrolysis: Pyridin-2-ol derivatives are known to be susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions[1]. The keto tautomer contains a lactam-like amide bond within the ring, which can be vulnerable to cleavage. Stability is generally greatest in a buffered solution within a neutral to slightly acidic pH range (pH 5-7).
-
Oxidative Degradation: The pyridine ring system can be oxidized, leading to the formation of N-oxides or other hydroxylated byproducts[1]. This is often caused by dissolved oxygen or, more commonly, peroxide impurities in aged solvents (e.g., THF, diethyl ether). The parent compound, 6,7-Dihydro-5H-cyclopenta[b]pyridine, is known to be incompatible with strong oxidizing agents[2].
-
Photodegradation: Many heterocyclic aromatic compounds are sensitive to light, especially UV radiation, which can provide the energy to initiate degradation reactions[1].
-
Thermal Degradation: Elevated temperatures accelerate all chemical reactions, including degradation pathways. Storing solutions at room temperature for extended periods can lead to a significant loss of material[1][3].
Q2: I'm observing broad peaks, or sometimes two distinct peaks, in my HPLC or NMR analysis. What is happening?
A2: This phenomenon is almost certainly due to the tautomeric equilibrium between the pyridin-2-ol (enol) and the 6,7-dihydro-5H-cyclopenta[b]pyridin-2(1H)-one (keto) forms[1].
-
Causality: The enol and keto forms are distinct chemical species with different polarities and electronic environments. If the rate of interconversion between these tautomers is slow relative to the analytical timescale (e.g., the time it takes to pass through an HPLC column), you may see two separate peaks. If the interconversion is happening on a similar timescale, you will often see broadened or distorted peaks.
-
Influencing Factors: The position of this equilibrium can be affected by solvent polarity, pH, and temperature[1]. In polar solvents, the keto (pyridone) form is often more stable and thus more abundant[1].
-
Solution: To achieve consistent analytical results, it is crucial to control the analytical conditions. Using a buffered mobile phase for HPLC and maintaining a constant column temperature can help stabilize the equilibrium and produce sharper, more reproducible peaks. For NMR, deuterated solvents of high purity should be used, and analysis at different temperatures can sometimes help resolve the tautomeric forms.
Q3: What are the definitive optimal storage conditions for this compound in both solid and solution forms?
A3: Proper storage is critical to preserving the integrity of the compound. The following conditions are recommended based on the stability profile of related pyridine derivatives.
| Parameter | Solid Compound | In Solution | Rationale |
| Temperature | ≤4°C, preferably -20°C for long-term storage. | -20°C or -80°C. Avoid freeze-thaw cycles. | Minimizes thermal degradation and slows kinetic processes[1][4]. |
| Atmosphere | Tightly sealed container, preferably under an inert gas (Argon or Nitrogen). | Degas solvent before use. Store under an inert gas overlay. | Prevents oxidation from atmospheric oxygen and moisture ingress[2]. |
| Light | Store in an amber vial or a container wrapped in aluminum foil. | Use amber glass vials or opaque tubes. | Protects against light-induced photodegradation[1][5]. |
| Container | Tightly sealed, high-quality glass or HDPE container. | Borosilicate glass vials with PTFE-lined caps. | Prevents contamination and solvent evaporation. |
Q4: Which solvents should I use, and are there any I must avoid?
A4: Solvent choice impacts both solubility and stability.
-
Recommended Solvents: The parent compound is soluble in ethanol, DMSO, and dichloromethane, with slight solubility in water[5]. For derivatives, these are good starting points. Always use high-purity, anhydrous, or HPLC-grade solvents to minimize contaminants.
-
Solvents to Use with Caution: Ethers (like THF and Diethyl Ether) and other solvents prone to peroxide formation should be freshly distilled or purchased from a recently opened bottle. Peroxides are strong oxidizing agents that can degrade the compound.
-
pH Considerations: When preparing aqueous solutions, always use a buffer. Unbuffered water can have a variable pH, and dissolving the compound could shift the pH into an unstable range.
Part 2: Troubleshooting Guide
Use this guide to diagnose and resolve common experimental issues.
Caption: Fig. 2: A logical workflow for troubleshooting degradation issues.
Part 3: Protocols and Methodologies
These protocols provide a framework for ensuring the stability and successful use of this compound in your research.
Protocol 3.1: Recommended General Handling and Solution Preparation
This protocol minimizes exposure to common degradation triggers.
-
Preparation: Before handling the solid compound, allow the container to equilibrate to room temperature in a desiccator to prevent water condensation on the solid.
-
Inert Atmosphere: Perform all weighings and transfers in a glove box or under a gentle stream of inert gas (Argon or Nitrogen).
-
Solvent Selection: Use only new or freshly distilled HPLC-grade or anhydrous solvents. If using a solvent prone to peroxide formation (e.g., THF), test for peroxides before use.
-
Dissolution: To prepare a stock solution, add the degassed solvent to the vial containing the solid compound under an inert atmosphere. If preparing an aqueous solution, use a pre-prepared, degassed buffer (e.g., 50 mM phosphate buffer, pH 6.5).
-
Sonication: If solubility is an issue, gentle sonication in a room temperature water bath can be used. Avoid heating to dissolve the compound unless absolutely necessary for the experimental procedure.
-
Storage: Immediately after preparation, cap the solution vial tightly with a PTFE-lined cap, wrap in aluminum foil or place in an amber container, and store at -20°C or below.
Protocol 3.2: Forced Degradation (Stress Testing) Study
A forced degradation study is a powerful tool to understand the intrinsic stability of your specific derivative and identify potential degradation products. This is a self-validating system that provides empirical data on your molecule's liabilities.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Dissolve compound (e.g., 1 mg/mL) in 0.1 M HCl. Incubate at 60°C. Analyze samples at t=0, 2, 4, 8, 24h. | To assess stability in acidic environments[3]. |
| Base Hydrolysis | Dissolve compound in 0.1 M NaOH. Incubate at room temp. Analyze at t=0, 0.5, 1, 2, 4h (expect faster degradation). | To assess stability in alkaline environments, where lactam hydrolysis is often rapid[3]. |
| Oxidative Stress | Dissolve compound in a solution of 3% hydrogen peroxide. Keep at room temp, protected from light. Analyze at t=0, 2, 4, 8, 24h. | To identify susceptibility to oxidation and mimic degradation by solvent peroxides[1][3]. |
| Thermal Stress | Expose solid compound to 80°C in an oven. For solutions, incubate at 60°C. Analyze at various time points (e.g., 1, 3, 7 days for solid). | To determine the impact of heat on stability[1][3]. |
| Photolytic Stress | Expose a solution to a photostability chamber with controlled UV and visible light (as per ICH Q1B guidelines). Wrap a control sample in foil and keep it alongside. | To determine light sensitivity and potential for photodegradation[1]. |
Analysis: Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method (see Protocol 3.3). The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.
Protocol 3.3: Outline for a Stability-Indicating HPLC Method Development
A stability-indicating method is one that can accurately quantify the active compound in the presence of its degradation products, impurities, and excipients.
-
Column Selection: Start with a robust, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase:
-
Use a gradient elution to ensure separation of the main compound from potentially more polar or less polar degradants.
-
Aqueous Phase (A): 10 mM Phosphate or Acetate buffer, pH adjusted to 6.0. This helps control the tautomeric equilibrium on-column.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Initial Gradient: A suggested starting gradient would be 5% B to 95% B over 20 minutes.
-
Detection: Use a Photodiode Array (PDA) detector. This is crucial as it allows you to assess peak purity and identify the UV maxima of the parent compound and any new peaks that appear during stress studies.
-
Method Validation: Once a suitable separation is achieved, inject samples from the forced degradation study. The method is "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak.
By implementing these guidelines and protocols, researchers can significantly mitigate the risk of degradation, ensuring the reliability and reproducibility of their experimental results.
References
Validation & Comparative
A Comparative Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol and Its Structurally Related Analogs
This guide provides an in-depth comparison of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol with its structural analogs. Our focus extends beyond a simple recitation of properties to an exploration of the structure-activity relationships (SAR) that govern their performance in diverse applications, from materials science to agrochemicals. By grounding our analysis in published experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their work with this versatile heterocyclic scaffold.
The 6,7-Dihydro-5H-cyclopenta[b]pyridine Scaffold: An Overview
The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a bicyclic heterocyclic compound featuring a pyridine ring fused to a cyclopentane ring.[1] This rigid structure serves as a valuable building block in medicinal chemistry and materials science, lending stability and specific conformational properties to larger molecules.[1] While direct biological data for the 2-ol substituted target compound is not extensively published, a comparative analysis of its precursors and isomers reveals a scaffold with significant potential. The strategic placement of functional groups on this core can dramatically alter its physicochemical properties and biological activities.
Below is a comparative table of the key physicochemical properties for our target compound and several close structural relatives. This data highlights how minor functional group changes (e.g., hydroxyl vs. ketone) and positional isomerism influence fundamental characteristics.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₉NO | 135.16 | Not Reported | Not Reported |
| 6,7-Dihydro-5H-cyclopenta[b]pyridine | C₈H₉N | 119.16 | 68-72 | 245-248 |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | C₈H₇NO | 133.15 | 208-212[2] | Not Reported |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol | C₈H₉NO | 135.16 | 84 | 291.2 (Predicted)[3] |
| 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol | C₈H₉NO₂ | 151.16 | Not Reported | Not Reported |
Synthesis Strategies: From Precursor to Functionalized Analog
The synthesis of functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives often proceeds through a common intermediate: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one . The conversion of the parent scaffold, 2,3-cyclopentenopyridine, to this ketone is a critical step that enables further chemical modification.
Causality in Synthetic Choice: Manganese-Catalyzed Oxidation
A highly efficient and environmentally conscious method for synthesizing the pyridin-5-one analog involves a manganese-catalyzed oxidation reaction.[4] This approach is favored for several reasons:
-
High Selectivity: The catalyst, Mn(OTf)₂, selectively oxidizes the CH₂ group adjacent to the pyridine ring, a typically challenging transformation.[4]
-
Green Chemistry: The reaction effectively utilizes tert-Butyl hydroperoxide (t-BuOOH) as the oxidant and can be performed in water, a benign solvent, minimizing organic waste.[4]
-
High Yields: This method consistently produces the desired ketone in high yields, making it a reliable process for generating the precursor material.[2][4]
References
- 1. nbinno.com [nbinno.com]
- 2. rsc.org [rsc.org]
- 3. 5H-CYCLOPENTA[B]PYRIDIN-7-OL, 6,7-DIHYDRO- CAS#: 41598-71-4 [m.chemicalbook.com]
- 4. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol and Other Pyridine Derivatives for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold with other significant pyridine derivatives. While direct experimental data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol is limited, this document leverages available research on structurally related cyclopenta-fused pyridines to offer valuable insights for researchers and drug development professionals. We will explore the synthesis, biological activities, and structure-activity relationships of these compounds, supported by experimental data and detailed protocols.
The Pyridine Scaffold: A Cornerstone in Medicinal Chemistry
Pyridine, a heterocyclic aromatic organic compound, is a fundamental building block in the development of pharmaceuticals and agrochemicals.[1][2] Its nitrogen atom imparts unique properties, such as the ability to form hydrogen bonds and act as a basic center, which are crucial for interactions with biological targets.[2] The pyridine nucleus is present in numerous FDA-approved drugs, demonstrating its versatility across a wide range of therapeutic areas, including anticancer, antiviral, and anti-inflammatory applications.[3][4]
This guide focuses on a specific class of pyridine derivatives: those fused with a cyclopentane ring to form the 6,7-dihydro-5H-cyclopenta[b]pyridine core. This fusion introduces a rigid, three-dimensional structure that can influence binding affinity and selectivity for biological targets. We will compare this scaffold to other pyridine derivatives to elucidate the potential advantages and research directions for this compound class.
Structural and Physicochemical Properties
The fusion of a cyclopentane ring to the pyridine core in this compound results in a bicyclic system with distinct structural and electronic properties compared to simple substituted pyridines. This rigid structure reduces the conformational flexibility, which can be advantageous in drug design by locking the molecule into a bioactive conformation.
| Property | 6,7-Dihydro-5H-cyclopenta[b]pyridine | Simple Substituted Pyridines (e.g., Picoline) | Bipyridines |
| Structure | Fused bicyclic system | Monocyclic | Two linked pyridine rings |
| Conformational Flexibility | Rigid | Flexible (side chain rotation) | Restricted rotation around the central bond |
| Key Features | 3D shape, potential for stereoisomers | Planar aromatic ring | Extended planar system |
Synthesis Strategies for the Cyclopenta[b]pyridine Core
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives can be achieved through various synthetic routes. One common approach involves the cyclocondensation of a suitable cyclopentanone derivative with a compound providing the pyridine ring fragment. For instance, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been synthesized via a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile.[5][6]
Below is a generalized workflow for the synthesis of a cyclopenta[b]pyridine derivative.
Caption: General synthetic workflow for cyclopenta[b]pyridine derivatives.
Comparative Biological Activity
While data on this compound is scarce, studies on the related cyclopenta[c]pyridine scaffold have revealed promising biological activities, particularly in the agrochemical sector.
Antiviral Activity
A series of 5-aryl-cyclopenta[c]pyridine derivatives have demonstrated significant antiviral activity against the Tobacco Mosaic Virus (TMV).[1][7] Notably, some of these compounds exhibited higher efficacy than the commercial antiviral agent Ribavirin.
| Compound | Inactivation Effect (%) at 500 µg/mL | Curative Effect (%) at 500 µg/mL | Protection Effect (%) at 500 µg/mL |
| 4k (m-methoxyphenyl) | 51.1 ± 1.9[1][7] | 50.7 ± 3.6[1][7] | 53.8 ± 2.8[1][7] |
| Ribavirin (Commercial) | Lower than 4k[8] | Not Reported | Lower than 4k[8] |
| 4g | Higher than Ribavirin[1][7] | Not Reported | Higher than Ribavirin[1][7] |
Fungicidal Activity
The same study on 5-aryl-cyclopenta[c]pyridine derivatives also revealed broad-spectrum fungicidal activities.[1][7] Compound 4i , with a 3,4,5-trifluorophenyl substitution, showed remarkable inhibition against several plant pathogenic fungi.
| Compound | Inhibition Ratio (%) against Sclerotinia sclerotiorum at 50 µg/mL | Inhibition Ratio (%) against Botrytis cinerea at 50 µg/mL | Inhibition Ratio (%) against Phytophthora infestans at 50 µg/mL |
| 4i (3,4,5-trifluorophenyl) | 91.9[1] | 75[1] | 62.5[1] |
Insecticidal Activity
Furthermore, many of the synthesized 5-aryl-cyclopenta[c]pyridine derivatives displayed good larvicidal efficacy against Plutella xylostella (diamondback moth).[1][7] Other studies on pyridine derivatives have also highlighted their potential as insecticides, with some compounds showing activity several-fold higher than the commercial insecticide acetamiprid.[9]
Experimental Protocols
To facilitate further research and validation, we provide detailed methodologies for key bioassays.
Protocol: Anti-TMV Activity Assay (Half-Leaf Method)
This protocol is adapted from studies on cyclopenta[c]pyridine derivatives.[8]
Caption: Workflow for the anti-TMV activity assay using the half-leaf method.
Step-by-Step Methodology:
-
Plant Cultivation: Grow Nicotiana tabacum L. plants to a suitable size (e.g., 5-6 leaves) under controlled greenhouse conditions.
-
Virus Inoculation: Mechanically inoculate the leaves with a prepared Tobacco Mosaic Virus (TMV) suspension.
-
Compound Application:
-
Curative Assay: Apply the test compound solution to the upper half of the leaves 30 minutes after virus inoculation. The lower half serves as a control.
-
Protective Assay: Apply the test compound solution to the left side of the leaves. After 24 hours, inoculate the entire leaf with the virus. The right side serves as a control.
-
Inactivation Assay: Mix the test compound with the virus suspension and incubate for 30 minutes. Then, inoculate the mixture onto the leaves. A virus suspension without the compound is used as a control.
-
-
Incubation: Keep the plants in a greenhouse for 3-4 days to allow for the development of local lesions.
-
Data Collection: Count the number of lesions on both the treated and control sections of the leaves.
-
Analysis: Calculate the percentage of inhibition for each assay type.
Protocol: In Vitro Fungicidal Assay
This protocol outlines a general method for assessing the fungicidal activity of test compounds.
Step-by-Step Methodology:
-
Media Preparation: Prepare potato dextrose agar (PDA) medium and sterilize.
-
Compound Incorporation: While the PDA is still molten, add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentration. Pour the mixture into Petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the target fungus onto the center of the solidified PDA plates.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.
-
Data Collection: Measure the diameter of the fungal colony.
-
Analysis: Calculate the percentage of mycelial growth inhibition compared to a control plate containing only the solvent.
Protocol: Insecticidal Bioassay
This protocol describes a general method for evaluating the insecticidal activity of compounds against a pest like Plutella xylostella.
Step-by-Step Methodology:
-
Diet Preparation: Prepare an artificial diet or use fresh host plant leaves (e.g., cabbage).
-
Compound Application: Dip the diet or leaves into a solution of the test compound at various concentrations. Allow the solvent to evaporate.
-
Insect Exposure: Place a set number of larvae (e.g., 10-20) into a container with the treated diet/leaves.
-
Incubation: Maintain the containers under controlled conditions (temperature, humidity, light cycle).
-
Data Collection: Record the number of dead larvae at specific time points (e.g., 24, 48, 72 hours).
-
Analysis: Calculate the mortality rate and determine the LC50 (lethal concentration 50%) value.
Structure-Activity Relationship (SAR) Insights
The available data on cyclopenta-fused pyridine derivatives allows for the deduction of preliminary structure-activity relationships.
Caption: Key structure-activity relationship insights for cyclopenta-fused pyridines.
-
Aryl Substitution: The nature and position of substituents on the aryl ring attached to the cyclopenta-fused pyridine core significantly impact biological activity. For instance, electron-withdrawing groups like fluorine atoms appear to enhance fungicidal activity, while a methoxy group at the meta-position of a phenyl ring is favorable for anti-TMV activity.[1]
-
Core Scaffold: The rigid cyclopenta-fused pyridine scaffold is crucial for orienting the substituents in a way that facilitates binding to the target receptor.[1]
Conclusion and Future Perspectives
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold represents an intriguing area for further research in medicinal chemistry and agrochemical development. While direct experimental data for this compound is currently lacking, the promising antiviral, fungicidal, and insecticidal activities of structurally related cyclopenta-fused pyridines underscore the potential of this compound class.
Future research should focus on:
-
Synthesis and Screening: The development of efficient synthetic routes for this compound and a diverse library of its derivatives, followed by systematic screening in a variety of biological assays.
-
Target Identification: Elucidating the specific molecular targets and mechanisms of action for the most active compounds.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.
By building upon the foundational knowledge of pyridine chemistry and the specific insights gained from related fused-ring systems, the exploration of this compound and its analogs holds significant promise for the discovery of novel therapeutic and crop protection agents.
References
- 1. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Interpreting NMR and Mass Spectrometry Data of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol
For researchers and professionals in drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of successful research. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for the heterocyclic compound 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol. By leveraging spectral data from structurally analogous compounds and fundamental principles of spectroscopy, we will build a comprehensive interpretation that serves as a practical reference for researchers working with similar molecular scaffolds.
The Structural Significance of this compound
The 6,7-Dihydro-5H-cyclopenta[b]pyridine core is a key structural motif in a variety of biologically active molecules. The introduction of a hydroxyl group at the 2-position of the pyridine ring can significantly influence the compound's chemical properties and biological activity, making its precise characterization paramount. This guide will walk through the expected spectral signatures of this molecule, providing a robust framework for its identification and differentiation from related structures.
Predicted ¹H and ¹³C NMR Spectral Data
While a dedicated experimental spectrum for this compound is not publicly available, we can predict its NMR data with high confidence by analyzing published data for closely related analogs. Specifically, data from various 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one derivatives provide a strong foundation for our predictions.[1]
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 | d | 1H | H-4 |
| ~6.5 | d | 1H | H-3 |
| ~2.9 | t | 2H | H-7 |
| ~2.8 | t | 2H | H-5 |
| ~2.1 | p | 2H | H-6 |
| ~11.0 (broad) | s | 1H | OH |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-2 |
| ~145 | C-7a |
| ~140 | C-4 |
| ~115 | C-4a |
| ~110 | C-3 |
| ~32 | C-7 |
| ~30 | C-5 |
| ~25 | C-6 |
Rationale Behind the Predictions
The predicted chemical shifts are based on the established influence of substituents on the pyridine ring and the typical resonances of a cyclopentane ring fused to an aromatic system. The hydroxyl group at C-2 is expected to be in its pyridinol tautomeric form, leading to a downfield shift for the C-2 carbon to around 160 ppm. The protons on the pyridine ring, H-3 and H-4, will exhibit characteristic doublet coupling. The aliphatic protons of the cyclopentane ring will show triplet and pentet multiplicities due to their coupling with adjacent methylene groups.
Comparison with Structurally Similar Compounds
To highlight the key distinguishing spectral features, we will compare the predicted data for our target compound with the experimental data of two related molecules: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one and 2,3-Cyclopentenopyridine.
Table 3: Comparative ¹H and ¹³C NMR Data
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound (Predicted) | ~7.9 (d, H-4), ~6.5 (d, H-3), ~2.9 (t, H-7), ~2.8 (t, H-5) | ~160 (C-2), ~145 (C-7a), ~140 (C-4) |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one [1] | 8.11 (d), 7.15 (dd), 3.22 (s), 3.04 (t), 2.25 (m) | 153.08, 142.22, 137.18, 123.80, 122.75, 31.49, 29.45, 21.94 |
| 2,3-Cyclopentenopyridine [2] | 8.2 (d), 7.4 (t), 7.0 (d), 2.9 (t), 2.8 (t), 2.0 (p) | 160.9, 147.2, 135.9, 132.5, 120.9, 33.1, 31.9, 23.2 |
The most significant difference will be the presence of the hydroxyl proton signal in our target compound and the upfield shift of the pyridine ring protons compared to the pyridin-5-one analog. The absence of the C=O signal (around 200 ppm) in the ¹³C NMR of our target compound is another key differentiator.
Mass Spectrometry: Predicting the Fragmentation Pattern
Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a distinct fragmentation pattern that can be used for its identification.
The molecular ion peak (M⁺) would be observed at m/z = 135, corresponding to the molecular weight of the compound. The fragmentation is likely to proceed through several key pathways:
-
Loss of CO: A common fragmentation for pyridinols is the loss of a neutral carbon monoxide molecule, which would result in a fragment ion at m/z = 107.
-
Loss of C₂H₄: The cyclopentane ring can undergo a retro-Diels-Alder-type fragmentation, leading to the loss of ethene and a fragment at m/z = 107.
-
Loss of HCN: A characteristic fragmentation of pyridine rings is the elimination of hydrogen cyanide, giving rise to a fragment at m/z = 108.
Visualizing the Fragmentation
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable.
-
Data Acquisition: Scan a mass range of m/z 30-300 to capture the molecular ion and all significant fragment ions.
Concluding Remarks
References
Comparative Efficacy of 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives: A Guide for Drug Discovery Professionals
Introduction
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a privileged heterocyclic motif that has garnered significant interest in medicinal chemistry due to its presence in a range of biologically active compounds. While a direct and comprehensive efficacy profile for 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol is not extensively documented in publicly available literature, a considerable body of research exists for its close structural analogues. This guide provides a comparative analysis of the documented efficacy of various derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine core, offering a valuable resource for researchers and drug development professionals. We will delve into the known biological activities of these derivatives, propose a framework for their head-to-head comparison, and provide detailed experimental protocols to facilitate further investigation.
The Landscape of 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives: Known Biological Activities
Research into derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine has revealed a spectrum of biological activities, highlighting the therapeutic potential of this chemical class. Notable examples include:
-
Antiviral, Insecticidal, and Fungicidal Agents: Certain 5-aryl-cyclopenta[c]pyridine derivatives have demonstrated potent activity against the Tobacco Mosaic Virus (TMV), as well as promising insecticidal and broad-spectrum fungicidal properties.[1][2]
-
Neuroprotective Agents: The fused pyridine and cyclopentane ring system is a core feature of compounds designed as N-methyl-D-aspartate (NMDA) receptor antagonists, which are of interest for the treatment of neurological disorders.[3]
-
Anti-corrosion Agents: Interestingly, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been effectively synthesized and evaluated as corrosion inhibitors for steel alloys, showcasing the diverse applications of this scaffold.[4][5][6]
Given the documented antiviral and neuroprotective potential of this class of compounds, this guide will focus on a hypothetical comparative efficacy study in these two key therapeutic areas.
Proposed Comparative Analysis Framework
To objectively assess the efficacy of different 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, a multi-tiered approach is essential. This framework will encompass initial in vitro screening to establish potency and mechanism of action, followed by cell-based assays to evaluate activity in a more biologically relevant context.
Selected Compounds for Hypothetical Analysis
For the purpose of this guide, we will consider a hypothetical comparative analysis of the following representative derivatives, based on the available literature:
-
Compound A: A 5-aryl-cyclopenta[c]pyridine derivative with reported anti-TMV activity.[1]
-
Compound B: A tricyclic benzo[4.5]cyclohepta[7][8]pyridine derivative, analogous to the cyclopenta[b]pyridine scaffold, with NMDA/NR2B antagonist activity.[3]
-
Compound C: 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol, a commercially available derivative for initial screening.[7]
Experimental Protocols for Efficacy Comparison
The following section details the experimental workflows for comparing the antiviral and neuroprotective efficacy of the selected compounds.
Antiviral Efficacy Assessment (Against a Model Enveloped Virus, e.g., Influenza A Virus)
This protocol is designed to determine the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) to calculate the selectivity index (SI = CC50/EC50), a key parameter in identifying promising antiviral candidates.
1. Cell Viability Assay (CC50 Determination)
-
Objective: To determine the concentration of the test compounds that causes 50% reduction in cell viability.
-
Methodology:
-
Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (Compound A, Compound C, and a relevant positive control like Ribavirin) in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
-
2. Plaque Reduction Assay (EC50 Determination)
-
Objective: To determine the concentration of the test compounds that inhibits virus-induced plaque formation by 50%.
-
Methodology:
-
Grow MDCK cells to confluence in 6-well plates.
-
Infect the cell monolayers with Influenza A virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing serial dilutions of the test compounds.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of plaque inhibition against the compound concentration.
-
Data Presentation:
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| Compound A | |||
| Compound C | |||
| Ribavirin |
Experimental Workflow Visualization:
Neuroprotective Efficacy Assessment (NMDA Receptor Antagonism)
This protocol outlines the steps to evaluate the ability of the test compounds to protect neuronal cells from NMDA-induced excitotoxicity.
1. Primary Neuronal Culture
-
Objective: To establish a primary culture of cortical neurons for excitotoxicity studies.
-
Methodology:
-
Dissect the cerebral cortices from embryonic day 18 (E18) rat or mouse embryos.
-
Dissociate the tissue using trypsin and trituration.
-
Plate the dissociated cells onto poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Maintain the cultures for 7-10 days in vitro before experimentation.
-
2. NMDA-Induced Excitotoxicity Assay
-
Objective: To measure the protective effect of the compounds against NMDA-induced neuronal cell death.
-
Methodology:
-
Pre-treat the primary neuronal cultures with various concentrations of the test compounds (Compound B, Compound C, and a positive control like MK-801) for 1 hour.
-
Expose the neurons to 100 µM NMDA and 10 µM glycine in a magnesium-free buffer for 15 minutes.
-
Wash the cells and return them to the original culture medium containing the test compounds.
-
Incubate for 24 hours.
-
Assess cell viability using the Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.
-
Calculate the percentage of neuroprotection relative to the NMDA-treated control.
-
Signaling Pathway Visualization:
Data Presentation:
| Compound | IC50 (µM) for Neuroprotection |
| Compound B | |
| Compound C | |
| MK-801 |
Trustworthiness and Self-Validating Systems
The integrity of the experimental data is paramount. To ensure the reliability of the results, the following controls should be integrated into each assay:
-
Positive Controls: A known active compound (e.g., Ribavirin for antiviral assays, MK-801 for neuroprotection) should be run in parallel to validate the assay's responsiveness.
-
Negative Controls: Untreated cells and vehicle-treated cells (e.g., DMSO) are essential to establish baseline viability and to account for any effects of the solvent.
-
Replicates: All experiments should be performed with a minimum of three biological replicates to ensure the statistical significance of the findings.
Conclusion and Future Directions
While the specific efficacy of this compound remains to be elucidated, the broader class of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives presents a promising starting point for the development of novel therapeutics. The comparative framework and detailed protocols provided in this guide offer a robust methodology for evaluating the antiviral and neuroprotective potential of these and other related compounds. Future research should focus on synthesizing and screening a wider array of derivatives to establish clear structure-activity relationships (SAR). Promising lead compounds identified through these in vitro assays should then be advanced to in vivo models to assess their pharmacokinetic properties and efficacy in a whole-organism context.
References
- 1. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol | C8H9NO2 | CID 54683785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the 6,7-Dihydro-5H-cyclopenta[b]pyridine Scaffold: Cross-Validating Experimental Potential
For researchers, medicinal chemists, and drug development professionals, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The 6,7-dihydro-5H-cyclopenta[b]pyridine core, a fused bicyclic system, represents a promising framework in pharmaceutical synthesis.[1] While direct experimental data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol is nascent, a comprehensive analysis of its close analogues provides a robust foundation for cross-validating its potential. This guide offers an in-depth comparison of synthetic routes, physicochemical properties, and biological activities of derivatives of this scaffold, providing a predictive lens through which to view the title compound.
The 6,7-Dihydro-5H-cyclopenta[b]pyridine Scaffold: A Structural Overview
The 6,7-dihydro-5H-cyclopenta[b]pyridine system features a pyridine ring fused to a cyclopentane ring. This arrangement imparts a high degree of structural rigidity, a desirable feature for enhancing molecular stability in complex synthetic pathways and for specific binding interactions with biological targets.[1] The inherent aromaticity of the pyridine ring, combined with the conformational constraints of the fused cyclopentane, creates a unique electronic and steric environment for functionalization.
Comparative Synthesis Strategies: Pathways to the Core
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives can be approached through several methodologies, each with its own advantages and considerations. Below, we compare two prominent strategies for constructing analogues of our target compound.
Strategy 1: Manganese-Catalyzed Oxidation
A direct and efficient method for producing 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues involves the manganese-catalyzed oxidation of the CH2 group adjacent to the pyridine moiety in 2,3-cyclopentenopyridine precursors.[2] This approach is notable for its use of environmentally benign reagents and conditions.
Experimental Protocol: Manganese-Catalyzed Oxidation
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine 2,3-cyclopentenopyridine (1.0 mmol), Mn(OTf)2 (0.05 mmol), and deionized water (5 mL).
-
Addition of Oxidant: To the stirring suspension, add tert-butyl hydroperoxide (t-BuOOH, 65% in H2O, 3.0 mmol) dropwise at room temperature (25 °C).[2]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/petroleum ether).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Manganese-Catalyzed Oxidation Workflow
Strategy 2: Multicomponent Cyclocondensation
For the synthesis of more complex derivatives, such as the 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles, a multicomponent cyclocondensation reaction offers a powerful approach.[3][4] This method allows for the rapid assembly of highly functionalized products from simple starting materials.
Experimental Protocol: Multicomponent Cyclocondensation
-
Preparation of Alkoxide: In a suitable solvent (e.g., ethanol or methanol), dissolve sodium metal to prepare a fresh solution of sodium alkoxide.
-
Reaction Mixture: To the alkoxide solution, add 2,5-diarylidenecyclopentanone (1.0 mmol) and propanedinitrile (1.0 mmol).[3]
-
Reflux: Heat the reaction mixture to reflux for approximately 2 hours, monitoring by TLC.[4]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile.[4]
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives are influenced by the nature and position of their substituents. The following table summarizes key properties of representative analogues, providing a basis for predicting the characteristics of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data | Reference |
| 6,7-Dihydro-5H-cyclopenta[b]pyridine | C8H9N | 119.16 | 68-72 | Not specified | [1] |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | C8H7NO | 133.15 | 62-63 | 1H NMR (CDCl3) δ: 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H) | [5] |
| 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1) | C22H18N4O | 354.41 | 149-151 | IR (ATR) νmax: 2204 cm-1 (C≡N) | [3][4] |
| 2-Methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-3) | C21H16N4O | 340.38 | 180-181 | IR (ATR) νmax: 2200 cm-1 (C≡N) | [3] |
Based on this data, this compound is expected to be a crystalline solid with a melting point influenced by hydrogen bonding from the hydroxyl group. Its NMR spectrum would show characteristic signals for the aliphatic protons of the cyclopentane ring and the aromatic protons of the pyridine ring, with the chemical shift of the proton ortho to the hydroxyl group being significantly affected.
Biological Activity and Therapeutic Potential: An Extrapolative View
While the biological activity of this compound has not been extensively reported, the activities of its analogues suggest several promising avenues for investigation.
-
Antiviral, Fungicidal, and Insecticidal Applications: 5-Aryl-cyclopenta[c]pyridine derivatives have demonstrated significant antiviral activity against the Tobacco Mosaic Virus (TMV), with some compounds showing higher efficacy than the commercial agent Ribavirin.[6] These derivatives also exhibit broad-spectrum fungicidal and notable insecticidal activities, suggesting potential applications in agrochemicals.[6]
-
Analgesic Properties: Related fused heterocyclic systems, such as 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives, have been investigated as selective sigma-1 receptor antagonists for the treatment of pain.[7] This suggests that the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold could also be a valuable pharmacophore for developing novel analgesics.
-
Corrosion Inhibition: Certain functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been shown to be effective corrosion inhibitors for carbon steel in acidic media.[3][4] While not a therapeutic application, this highlights the diverse chemical reactivity and potential industrial applications of this scaffold.
Given these findings, it is plausible that this compound and its derivatives could be explored for their potential as kinase inhibitors or as agents targeting other enzymes and receptors where the hydroxyl group can participate in key hydrogen bonding interactions.
Caption: Hypothetical Signaling Pathway Modulation
Comparison with Alternative Heterocyclic Scaffolds
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold holds its own against other well-established heterocyclic systems in drug discovery.
-
Versus Indole: The indole scaffold is a ubiquitous feature in many approved drugs. While both are bicyclic aromatic systems, the pyridine ring in our scaffold introduces a basic nitrogen atom, which can be crucial for salt formation and modulating pharmacokinetic properties.
-
Versus Quinoline: Quinoline, a fusion of benzene and pyridine, is another important pharmacophore. The cyclopentane ring in the 6,7-dihydro-5H-cyclopenta[b]pyridine system introduces a non-aromatic, more three-dimensional character compared to the fully aromatic quinoline, which can be advantageous for achieving selectivity for certain biological targets.
-
Versus Thienopyridines: Thienopyridines, containing a fused thiophene and pyridine ring, are also of significant interest. The choice between a cyclopentane and a thiophene fusion partner would depend on the desired electronic properties and the specific steric requirements of the target binding site.
Future Directions and Conclusion
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a promising area for further exploration in medicinal chemistry. The synthetic accessibility of its derivatives, coupled with the diverse biological activities observed in its analogues, provides a strong rationale for the synthesis and evaluation of this compound. Future work should focus on developing scalable synthetic routes to this specific compound and its derivatives, followed by a comprehensive screening campaign to elucidate its biological activity profile. The cross-validation of experimental results from its analogues strongly suggests that this scaffold is a worthy candidate for inclusion in modern drug discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Benchmarking the Investigational Compound 6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol Against Standard CDK4/6 Inhibitors
Introduction
The field of oncology is in a constant state of evolution, driven by the pursuit of more selective and potent therapeutic agents. A critical regulatory pathway often dysregulated in cancer is the cell cycle, with the Cyclin-D-CDK4/6-Rb axis representing a key control point for G1-to-S phase transition.[1][2] The clinical success of selective CDK4/6 inhibitors has validated this pathway as a prime target, particularly in hormone receptor-positive (HR+) breast cancer.[3][4]
This guide introduces 6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol (hereafter referred to as Cyclopenta-Py-2-ol), a novel investigational small molecule. While comprehensive biological data for Cyclopenta-Py-2-ol is emerging, its core pyridinyl scaffold is a known pharmacophore in numerous kinase inhibitors, suggesting a potential mechanism of action within this target class.[5][6] Based on this structural hypothesis, we present a framework for benchmarking Cyclopenta-Py-2-ol against the current gold-standard, FDA-approved CDK4/6 inhibitors: Palbociclib and Ribociclib .[7][8]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a robust, experimentally-grounded methodology for evaluating the biochemical potency and cellular activity of this novel compound in direct comparison to established therapies.
The Standard Bearers: Palbociclib and Ribociclib
A meaningful comparison requires well-characterized benchmarks. Palbociclib and Ribociclib are highly selective, orally bioavailable inhibitors of CDK4 and CDK6.[8][9] Their mechanism of action is to prevent the phosphorylation of the Retinoblastoma (Rb) protein.[10][11] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for S-phase entry and effectively inducing G1 cell cycle arrest.[12][13] This cytostatic effect has proven highly effective, particularly in ER+ breast cancer cell lines.[14][15]
The Core Mechanism: Targeting the CDK4/6-Rb Signaling Pathway
To understand the benchmark, one must first understand the battlefield. The CDK4/6-Rb pathway is a convergence point for numerous mitogenic signals that drive cellular proliferation. Dysregulation of this pathway is a hallmark of many cancers.[1]
References
- 1. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. breastcancer.org [breastcancer.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Palbociclib - Wikipedia [en.wikipedia.org]
- 8. Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 13. targetedonc.com [targetedonc.com]
- 14. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 15. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol: A Comparative Guide for Kinase Inhibitor Scaffolds
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] Its versatile nature allows for extensive chemical modifications to fine-tune pharmacodynamic and pharmacokinetic properties. Fused heterocyclic systems incorporating the pyridine moiety, such as the 6,7-dihydro-5H-cyclopenta[b]pyridine core, offer a rigid framework that can be strategically decorated to achieve high-affinity interactions with biological targets.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol derivatives, with a specific focus on their potential as kinase inhibitors. We will explore the synthetic rationale, compare this scaffold with established alternatives, and provide detailed experimental protocols for biological evaluation.
The this compound Scaffold: A Promising Kinase Hinge-Binder
The this compound core presents several key features that make it an attractive starting point for the design of kinase inhibitors. The pyridin-2-ol tautomer can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a common strategy for achieving potent and selective inhibition. The fused cyclopentane ring imparts conformational rigidity, which can reduce the entropic penalty upon binding and allows for precise positioning of substituents to probe various pockets within the active site.
Rationale for Targeting Kinases
Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[6][7] Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The design of selective kinase inhibitors remains a significant challenge due to the high degree of conservation in the ATP-binding site across the kinome.[5] The unique topology of the this compound scaffold offers opportunities to achieve selectivity through interactions with less conserved regions adjacent to the ATP-binding pocket.
Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Interactions
While comprehensive SAR data for the this compound scaffold remains to be fully elucidated in the public domain, we can extrapolate key relationships based on established principles of kinase inhibitor design and preliminary findings for related heterocyclic systems. The following sections outline a systematic exploration of substitutions around the core scaffold.
The Pyridin-2-ol Moiety: The Anchor to the Hinge
The 2-hydroxyl group is critical for hinge binding. It can act as both a hydrogen bond donor and acceptor, forming a bidentate interaction with the backbone amide of the kinase hinge region. Maintaining this moiety is generally essential for potent inhibitory activity.
Substitutions on the Pyridine Ring: Tuning Potency and Selectivity
-
Position 3: Introduction of small, electron-withdrawing groups, such as a cyano or a halogen, can modulate the electronics of the pyridine ring and potentially enhance hinge binding. Larger substituents at this position may clash with the hinge region and are generally disfavored.
-
Position 4: This position is often solvent-exposed and provides a vector for introducing substituents that can interact with the solvent front or the ribose-binding pocket. Small polar groups or short alkyl chains with polar functionalities could enhance solubility and potency.
-
Position 5: The cyclopentane ring offers a rigid platform for substitution. Modifications at the 5-position can be directed towards the hydrophobic pocket of the kinase active site. Bulky hydrophobic groups, such as phenyl or substituted phenyl rings, are often well-tolerated and can significantly increase potency.
Modifications of the Cyclopentane Ring: Probing Deeper Pockets
The cyclopentane ring itself can be modified to explore deeper regions of the ATP-binding site. The introduction of substituents on the cyclopentane ring can influence the overall conformation of the molecule and provide additional points of interaction. For instance, a hydroxyl or amino group could form additional hydrogen bonds with residues in the active site.
Comparative Analysis with Alternative Scaffolds
To contextualize the potential of the this compound scaffold, it is instructive to compare it with other well-established kinase inhibitor scaffolds.
| Scaffold | Key Features | Advantages | Disadvantages | Representative Target(s) |
| This compound | Rigid, fused bicyclic system; Pyridin-2-ol for hinge binding. | Novel scaffold with potential for unique SAR and intellectual property. Good vector control for substitutions. | Limited published SAR data. | p38 MAPK, CDKs |
| Pyrazolo[3,4-b]pyridine | Fused bicyclic system with a pyrazole ring.[8] | Well-established scaffold with known hinge-binding motifs.[8] | Can suffer from off-target effects due to scaffold popularity. | CDKs, GSK-3[8] |
| Furopyridine | Fused bicyclic system with a furan ring.[8] | Can offer different electronic properties and hydrogen bonding patterns compared to all-nitrogen systems.[8] | Potential for metabolic instability of the furan ring. | CDKs[8] |
| Indazole | Bicyclic aromatic system. | Established hinge-binder with numerous examples in clinical development. | Can have planarity issues leading to poor solubility. | p38 MAPK, VEGFR |
Experimental Protocols
Synthesis of this compound Analogs
A general synthetic route to access derivatives of the target scaffold often starts from 2,3-cyclopentenopyridine.[9][10][11][12]
Scheme 1: General Synthetic Approach
Caption: General synthetic workflow for this compound analogs.
Step-by-step Protocol for Manganese-Catalyzed Oxidation: [9][10][11][12]
-
To a solution of 2,3-cyclopentenopyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or water), add Mn(OTf)2 (0.05 eq).
-
Add tert-butyl hydroperoxide (t-BuOOH, 2.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
In Vitro Kinase Inhibition Assay (p38 MAPK)
The inhibitory activity of the synthesized compounds against p38 MAPK can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[10][13]
Caption: Workflow for a luminescent-based p38 MAPK inhibition assay.
Detailed Protocol:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer.
-
In a 384-well plate, add 2 µL of recombinant p38 MAPK enzyme.
-
Add 2 µL of a mixture of the kinase substrate (e.g., ATF2) and ATP.
-
Add 1 µL of the diluted test compound or a DMSO control.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its rigid structure and potential for key hinge-binding interactions make it an attractive alternative to more established heterocyclic systems. The hypothetical SAR presented in this guide, based on fundamental principles of kinase inhibitor design, provides a roadmap for the systematic exploration of this scaffold. Further synthetic efforts and biological testing are warranted to fully realize the therapeutic potential of this compound class. The detailed experimental protocols provided herein offer a practical framework for researchers to synthesize and evaluate new analogs, contributing to the growing body of knowledge in the field of kinase inhibitor drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrevlett.com [chemrevlett.com]
- 3. content.abcam.com [content.abcam.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. rsc.org [rsc.org]
- 12. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Characterizing the Specificity and Selectivity of Novel Kinase Inhibitors: A Case Study of 6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding pockets. This similarity presents a formidable challenge: designing small molecule inhibitors that are not only potent against their intended target but also highly selective, thereby minimizing off-target effects that can lead to toxicity or unforeseen biological consequences.
This guide provides a comprehensive framework for assessing the specificity and selectivity of a novel chemical entity. We will use the hypothetical compound 6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol (hereafter referred to as "CPD-X") as a case study. The pyridin-2-ol scaffold is a privileged structure in kinase inhibitor design, suggesting that CPD-X may exhibit activity against one or more protein kinases.[1] Our objective is to construct a rigorous, multi-pronged experimental strategy to first identify its primary target(s) and then build a detailed "selectivity map" in comparison to established kinase inhibitors. This process is crucial for advancing a compound from a mere "hit" to a validated "lead" with therapeutic potential.
We will compare the performance of CPD-X against two well-characterized kinase inhibitors:
-
Comparator A (Highly Selective): A hypothetical selective inhibitor of Aurora Kinase A.
-
Comparator B (Multi-Kinase): Dasatinib, a known multi-kinase inhibitor targeting BCR-Abl and Src family kinases, among others.[2]
This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental phase.
Phase 1: Unbiased Target Identification and Broad Kinome Profiling
The initial step with a novel compound like CPD-X, for which no biological target is known, is to cast a wide net. We must first understand which proteins it physically interacts with in a complex biological system and then assess the breadth of its activity across the kinome.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS) for Target Deconvolution
Expertise & Experience: Before we can assess selectivity, we must first identify the primary target(s). Phenotypic screening might reveal a compound's effect, but it doesn't explain the "how".[3] AC-MS is a powerful, unbiased approach to "fish" for binding partners of a small molecule directly from a cell lysate, thus identifying potential targets without prior assumptions.[4][5] The core principle involves immobilizing the compound of interest and identifying proteins that specifically bind to it.
Experimental Workflow: AC-MS
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Protocol: Affinity Chromatography-Mass Spectrometry
-
Compound Immobilization: Synthesize an analog of CPD-X with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control is prepared using beads with the linker alone.
-
Lysate Preparation: Culture a relevant cell line (e.g., K562 leukemia cells for a broad kinase profile) and prepare a native, non-denatured cell lysate.
-
Binding: Incubate the cell lysate with the CPD-X-conjugated beads and the control beads in parallel for 2-4 hours at 4°C.
-
Washing: Wash the beads extensively with lysis buffer containing a mild detergent to remove proteins that bind non-specifically.
-
Elution: Elute the specifically bound proteins. This can be done by competitive elution with a high concentration of free CPD-X or by using a denaturing elution buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and subject them to in-gel tryptic digestion followed by LC-MS/MS analysis for protein identification.[4]
Broad Kinome Selectivity Profiling
Expertise & Experience: AC-MS identifies physical binders, but not necessarily functional targets. A broad, cell-free binding assay against a large panel of kinases provides the first comprehensive look at a compound's selectivity. Services like Eurofins' KINOMEscan™ or AssayQuant's KinSight™ offer panels of hundreds of kinases, providing a quantitative measure of interaction.[6][7][8] This is a critical step to identify both the intended target and potential off-targets that could cause toxicity. The output is typically a dissociation constant (Kd) or a percent of control, which allows for direct comparison of binding affinities across the kinome.
Experimental Workflow: Kinome Scanning
Caption: General workflow for a competition-based kinome scan.
Data Presentation: Initial Kinome Scan Results (% Inhibition at 1 µM)
| Kinase Target | CPD-X | Comparator A (Selective) | Comparator B (Dasatinib) |
| AURKA | 98% | 99% | 35% |
| AURKB | 85% | 15% | 40% |
| ABL1 | 45% | 5% | 99% |
| SRC | 52% | 8% | 98% |
| LCK | 60% | 10% | 97% |
| EGFR | 12% | 2% | 75% |
| VEGFR2 | 20% | 4% | 88% |
| ... (400+ other kinases) | <10% | <10% | ... |
Trustworthiness: The combined data from AC-MS and kinome scanning provides a self-validating system. If AC-MS pulls down Aurora Kinase A and the kinome scan shows a high affinity for Aurora Kinase A, we have strong, converging evidence for this being a primary target. The data above hypothetically suggests CPD-X is a potent inhibitor of Aurora kinases A and B, with moderate activity against some Src-family kinases (SRC, LCK) and ABL1.
Phase 2: Biochemical Validation and Potency Determination
Expertise & Experience: Data from large-scale screens must be validated in orthogonal, focused assays.[9] Biochemical assays using purified recombinant enzymes are the gold standard for determining inhibitory potency (IC50) and mechanism of action. This step confirms the hits from Phase 1 and provides precise quantitative data for comparison.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a 96- or 384-well plate, prepare a reaction mix containing assay buffer, purified recombinant kinase (e.g., Aurora Kinase A), and its specific peptide substrate.
-
Compound Addition: Add CPD-X, Comparator A, and Comparator B across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM). Include DMSO as a vehicle control.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detect Activity: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.
-
Measure Signal: Add a detection reagent that converts the generated ADP into a luminescent signal. The amount of light produced is proportional to kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation: Biochemical IC50 Values (nM)
| Kinase Target | CPD-X (IC50, nM) | Comparator A (IC50, nM) | Comparator B (Dasatinib) (IC50, nM) |
| AURKA | 15 | 10 | 1,200 |
| AURKB | 45 | 850 | 950 |
| ABL1 | 250 | >10,000 | 1.5 |
| SRC | 310 | >10,000 | 0.8 |
| LCK | 280 | >10,000 | 1.1 |
Trustworthiness: These results would confirm the kinome scan data, showing that CPD-X is a potent inhibitor of AURKA and, to a lesser extent, AURKB. It is significantly less potent against ABL1 and SRC compared to the multi-kinase inhibitor Dasatinib. The high IC50 values for Comparator A against off-targets confirm its selectivity.
Phase 3: Cellular Target Engagement and Functional Consequences
Expertise & Experience: A compound's activity in a cell-free biochemical assay does not guarantee its efficacy in a cellular context, where factors like membrane permeability, efflux pumps, and intracellular ATP concentrations come into play. Therefore, it is essential to demonstrate that the compound engages its target inside intact cells and elicits a functional response.[9]
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Expertise & Experience: CETSA is a powerful biophysical method for verifying target engagement in a physiological setting.[10][11] It is based on the principle that a protein's thermal stability increases when a ligand is bound. By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining, we can directly observe binding.[12]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Protocol: CETSA® with Western Blot Readout
-
Cell Treatment: Treat cultured cells (e.g., HeLa) with a high concentration of CPD-X (e.g., 10 µM) or DMSO for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.
-
Detection: Analyze the amount of soluble Aurora Kinase A in the supernatant by Western blotting using a specific antibody.
-
Analysis: A successful target engagement will result in a rightward shift of the melting curve for the target protein in the CPD-X-treated samples compared to the DMSO control.
Cell-Based Functional Assays
Expertise & Experience: Confirming target engagement should be followed by measuring the functional consequence of that engagement. For a kinase inhibitor, this means assessing the phosphorylation of a known downstream substrate.[13] Additionally, we must evaluate the compound's effect on the overall cell phenotype, such as viability or proliferation.[14]
Protocol: Phospho-Histone H3 Assay (for Aurora Kinase B Inhibition)
-
Cell Culture & Treatment: Seed cells (e.g., HCT116) in a 96-well plate and treat with a serial dilution of CPD-X and comparators for a set time (e.g., 24 hours). Aurora Kinase B is known to phosphorylate Histone H3 at Serine 10 during mitosis.
-
Cell Fixation & Staining: Fix, permeabilize, and stain the cells with an antibody specific for phosphorylated Histone H3 (pH3-Ser10) and a nuclear counterstain (e.g., DAPI).
-
Imaging & Analysis: Use a high-content imaging system to quantify the fluorescence intensity of the phospho-H3 signal per nucleus. A decrease in signal indicates inhibition of Aurora Kinase B activity.
-
EC50 Determination: Plot the normalized signal against compound concentration to determine the cellular EC50.
Protocol: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)
-
Cell Culture & Treatment: Seed cancer cells known to be sensitive to Aurora kinase inhibition in a 96-well plate. Treat with a serial dilution of CPD-X and comparators for 72 hours.
-
Reagent Addition: Add a reagent like CellTiter-Glo®, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity and cell viability.[15]
-
Signal Measurement: Measure luminescence using a plate reader.
-
GI50 Determination: Plot the signal against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation: Cellular Assay Results (EC50/GI50, nM)
| Assay Type | Target Readout | CPD-X (nM) | Comparator A (nM) | Comparator B (Dasatinib) (nM) |
| Functional | p-Histone H3 (AURKB) | 120 | 1,500 | 2,500 |
| Phenotypic | HCT116 Cell Viability | 95 | 80 | >5,000 |
Authoritative Grounding: The correlation between biochemical potency (IC50) and cellular activity (EC50/GI50) is a critical indicator of a compound's drug-like properties. A large discrepancy may suggest poor cell permeability or active efflux. The data here shows that CPD-X effectively inhibits its target in a cellular context, leading to a potent anti-proliferative effect in a relevant cancer cell line.
Summary and Conclusion
The comprehensive assessment of a novel compound like This compound (CPD-X) requires a systematic, multi-layered approach. Our hypothetical investigation has built a strong case for CPD-X as a potent and relatively selective inhibitor of Aurora Kinases.
-
Phase 1 identified AURKA and AURKB as primary binding partners and provided a broad overview of its kinome selectivity, revealing moderate off-target activity against SRC family kinases.
-
Phase 2 validated these findings with precise biochemical IC50 values, confirming sub-micromolar potency against AURKA/B and weaker activity against off-targets.
-
Phase 3 demonstrated that CPD-X engages its target in intact cells (via CETSA), inhibits the downstream signaling pathway, and translates this target engagement into a functional anti-proliferative outcome.
Final Selectivity Profile of CPD-X: Compared to the highly selective Comparator A, CPD-X shows slightly broader activity by potently inhibiting both AURKA and AURKB. Compared to the promiscuous multi-kinase inhibitor Dasatinib, CPD-X is significantly more selective. This profile suggests that CPD-X could be a valuable tool compound for studying Aurora kinase biology and a potential starting point for a therapeutic program aiming to dually inhibit Aurora A and B.
This guide illustrates a robust, self-validating workflow that combines unbiased discovery with rigorous biochemical and cellular validation. By following this logical progression, researchers can build a comprehensive and trustworthy selectivity profile for any novel compound, a critical step in the journey of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]
- 6. ambitbio.com [ambitbio.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. assayquant.com [assayquant.com]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pelagobio.com [pelagobio.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 15. CytoTox-Glo™ Cytotoxicity Assay [worldwide.promega.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol
This guide provides comprehensive, procedurally-focused instructions for the safe and compliant disposal of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol. As a heterocyclic aromatic compound containing a phenol group, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering value beyond the product by building a foundation of trust through scientific integrity and operational excellence.
Section 1: Hazard Assessment and Chemical Profile
Understanding the intrinsic properties and associated hazards of this compound is the cornerstone of its safe management. From a structural standpoint, it is a bicyclic heterocyclic compound, which can imply environmental persistence.[1] The presence of the hydroxyl group on the pyridine ring gives it phenolic characteristics, which are often associated with toxicity.[2][3]
While comprehensive toxicological data for this specific molecule is not fully detailed in all public literature, the available Safety Data Sheets (SDS) and data for analogous structures indicate several hazards.[4][5] It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[6][7] Therefore, all handling and disposal operations must be predicated on the assumption that this compound is hazardous.
| Property | Data | Source(s) |
| Chemical Name | This compound | [4] |
| CAS Number | 88499-85-8 | [4] |
| Molecular Formula | C₈H₉NO | [4] |
| Molecular Weight | 135.16 g/mol | [4] |
| Known Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [6][7] |
| Incompatibilities | Strong oxidizing agents, strong bases | [8] |
| Decomposition | Fire may produce irritating and toxic gases, including nitrogen oxides and carbon monoxide. | [4][8] |
Section 2: The Regulatory Imperative: Adherence to EPA and OSHA Standards
The disposal of any laboratory chemical is not merely a matter of best practice but of legal compliance. In the United States, two primary federal agencies govern this process:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA mandates a "cradle-to-grave" management system for hazardous waste.[9][10] This requires generators of waste to correctly identify, label, store, and ensure the proper disposal of hazardous materials through licensed facilities.[11][12]
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, requires employers to develop a written Chemical Hygiene Plan (CHP).[13][14] This CHP must include specific procedures for safe handling and waste disposal to protect laboratory workers.[14][15]
Your institution's Environmental Health & Safety (EHS) office is responsible for implementing these regulations and should always be your primary point of contact for waste disposal matters.
Section 3: Pre-Disposal Protocol: Waste Segregation and Containment
Proper disposal begins at the point of generation. The cardinal rule is to never mix different waste streams unless explicitly instructed to do so by your EHS office. Co-mingling of incompatible chemicals can lead to dangerous reactions.[10] For this compound, waste will typically be generated in three forms.
Step-by-Step Waste Collection Protocol:
-
Identify the Waste Stream: Determine if the waste is unused pure compound, a dilute or concentrated solution, or contaminated solid waste.
-
Select the Correct Waste Container: Use only containers approved by your EHS office, ensuring they are compatible with the chemical. Never use food-grade containers.[9]
-
Label the Container: Attach a hazardous waste label to the container before adding any waste. Fill in all required information: the full chemical name ("this compound"), any other constituents (e.g., solvents), and the associated hazards (Irritant).
-
Contain the Waste:
-
Unused/Expired Solid Compound: Collect in its original container or a compatible, sealable container designated for solid chemical waste.
-
Solutions: Collect all aqueous and solvent-based solutions containing the compound in a sealable, shatter-proof bottle designated for liquid hazardous waste.[16] Do not pour any amount down the drain.[2]
-
Contaminated Labware & PPE: Collect items with gross contamination (e.g., paper towels from a spill, heavily contaminated gloves, pipette tips) in a designated, leak-tight container or a properly lined box.[3][16]
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste. This is a common EPA violation and a critical safety measure to prevent spills and vapor exposure.[9]
-
Store Appropriately: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) that is clearly marked and away from incompatible materials.[10]
| Waste Stream | Recommended Container | Key Labeling Information |
| Pure Solid Compound | Original container or HDPE wide-mouth jar. | "Hazardous Waste," "this compound," "Solid," "Irritant" |
| Aqueous/Solvent Solutions | Glass or HDPE chemical waste bottle. | "Hazardous Waste," "this compound," List all solvents and concentrations, "Liquid," "Irritant" |
| Contaminated Solids (Gloves, Wipes) | Lined cardboard box or HDPE pail. | "Hazardous Waste," "Solid Debris contaminated with this compound," "Irritant" |
Section 4: Emergency Protocol: Spill Management
Accidents happen, and preparedness is key. All personnel handling this compound must know the location of emergency equipment, including safety showers, eyewash stations, and spill kits.[3]
Procedure for a Minor Spill (<100 mL of solution or <25 g solid):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and double nitrile gloves.[3]
-
Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or dry lime.[8][16] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Collect the Material: Carefully sweep or scoop the absorbed material and spilled solid into a sealable container. Use spark-proof tools if a flammable solvent is present.[8]
-
Label as Waste: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.
-
Decontaminate the Area: Clean the spill area with soap and water, collecting the cleaning materials as contaminated solid waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.
Section 5: The Disposal Decision Workflow
The path from chemical use to final disposal is a structured process governed by safety and regulatory checkpoints. The following workflow illustrates the critical decision points and actions required for the compliant management of this compound waste.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. capotchem.com [capotchem.com]
- 5. 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol | C8H9NO2 | CID 54683785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. 6,7-Dihydro-5H-cyclopenta(b)pyridine(533-37-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. pfw.edu [pfw.edu]
- 10. epa.gov [epa.gov]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. epa.gov [epa.gov]
- 13. osha.gov [osha.gov]
- 14. osha.gov [osha.gov]
- 15. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 16. researchgate.net [researchgate.net]
Navigating the Safe Handling of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The responsible advancement of scientific discovery requires an unwavering commitment to safety. This guide provides essential, in-depth technical and procedural information for the safe handling and disposal of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize this compound effectively but to do so with the highest degree of safety and operational integrity. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles for heterocyclic aromatic compounds.
Understanding the Hazard Landscape
While a comprehensive toxicological profile for this compound is not extensively documented, its structural relationship to pyridine necessitates a cautious approach. Pyridine and its derivatives are known to be potentially harmful if inhaled, ingested, or absorbed through the skin.[1][2] The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory tract.[3][4] Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE, with explanations for each selection.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Pyridine and its derivatives can be absorbed through the skin.[4] Nitrile and neoprene gloves offer good resistance to this class of chemicals, unlike latex gloves which are not recommended.[2] Always inspect gloves for integrity before use and dispose of them immediately after handling the compound. |
| Eye Protection | Chemical Safety Goggles | Protects against splashes and accidental contact with the eyes, which can cause irritation.[3] |
| Body Protection | Fully-Buttoned Laboratory Coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a Certified Fume Hood | A properly functioning fume hood is the primary engineering control to prevent inhalation of any dust or vapors.[5] For situations where a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3] |
Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is paramount for ensuring safety and experimental reproducibility.
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels, and place them inside the fume hood.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood to contain any potential dust or aerosols.
-
Handle the solid compound gently to minimize the creation of dust.
-
If transferring to a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Reaction Setup and Monitoring:
-
Keep all reaction vessels containing this compound within the fume hood for the duration of the experiment.
-
Ensure reaction setups are secure and stable.
-
-
Post-Handling:
-
Decontaminate any surfaces or equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Carefully remove and dispose of gloves in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Caption: Workflow for Safe Handling and Disposal
Emergency Procedures: A Plan for the Unexpected
Even with meticulous planning, accidents can occur. Immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Spill:
-
For small spills within a fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[6] Scoop the absorbed material into a sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, absorbent material) must be placed in a clearly labeled, sealed hazardous waste container.
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.
-
-
Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Disposal Method:
-
Due to its chemical nature as a pyridine derivative, this compound should be disposed of through incineration by a licensed hazardous waste disposal company.[7] Do not dispose of this chemical down the drain or in regular trash.
-
By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the protection of yourself, your colleagues, and the environment.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 4. CDC - PYRIDINE - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. nj.gov [nj.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
